Naltrexone-d4
Description
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Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKKXVULJGBQN-FLTDTWANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344850 | |
| Record name | Naltrexone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070009-29-7 | |
| Record name | Naltrexone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Naltrexone-d4: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and primary research applications of Naltrexone-d4, a deuterated analog of Naltrexone. This document provides a comprehensive overview of its utility, particularly as an internal standard in quantitative analytical methods, and offers detailed experimental protocols and data to support its application in scientific research.
Introduction to this compound
This compound is a stable isotope-labeled form of Naltrexone, a potent opioid antagonist. In this compound, four hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, Naltrexone, while retaining nearly identical chemical and physical properties. This key difference in mass, without a significant alteration in chemical behavior, makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays.
The primary and most critical use of this compound in research is as an internal standard for the quantitative analysis of Naltrexone and its metabolites, such as 6-β-naltrexol, in various biological matrices. Its role is to correct for the variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results. This is especially crucial in pharmacokinetic studies and therapeutic drug monitoring (TDM) where precise concentration measurements are essential.
Physicochemical Properties
The fundamental properties of Naltrexone and this compound are summarized below. The inclusion of four deuterium atoms leads to a predictable increase in the molecular weight of this compound.
| Property | Naltrexone | This compound |
| Molecular Formula | C₂₀H₂₃NO₄ | C₂₀H₁₉D₄NO₄ |
| Molecular Weight | 341.40 g/mol | 345.43 g/mol |
| Chemical Structure | A tricyclic opioid antagonist with a cyclopropylmethyl group on the nitrogen atom. | Identical to Naltrexone, with four deuterium atoms typically on the cyclopropylmethyl group. |
Role in Quantitative Analysis: An Overview
The central role of this compound in research is to serve as an ideal internal standard in quantitative mass spectrometry. The underlying principle is that a known concentration of the deuterated standard is added to each sample at the beginning of the analytical process. Since this compound behaves almost identically to the analyte (Naltrexone) during extraction, chromatography, and ionization, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved.
Experimental Protocols: Quantitative Analysis of Naltrexone using LC-MS/MS
The following section details a typical experimental protocol for the quantification of Naltrexone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. This protocol is a composite of methodologies reported in the scientific literature.[1][2][3][4][5]
Sample Preparation
4.1.1. Protein Precipitation (PPT)
-
To 200 µL of plasma sample, add 300 µL of a protein precipitation solution (e.g., methanol containing this compound at a known concentration).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4.1.2. Liquid-Liquid Extraction (LLE)
-
To a plasma sample, add a known amount of this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., a mixture of methyl-tertiary-butyl ether).
-
Vortex to mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
4.1.3. Solid-Phase Extraction (SPE)
-
Condition a solid-phase extraction cartridge (e.g., Strata-X) with methanol followed by water.
-
Load the plasma sample (pre-spiked with this compound) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Naltrexone: m/z 342.2 → 324.2
-
This compound: The precursor ion will be shifted by +4 (m/z 346.2), while the product ion may or may not be shifted depending on the location of the deuterium labels. A common transition would be m/z 346.2 → 328.2.
-
6-β-naltrexol: m/z 344.2 → 326.2
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for the specific instrument being used.
Data Presentation: Assay Validation Parameters
The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The table below summarizes typical validation parameters for LC-MS/MS assays for Naltrexone quantification in human plasma.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.1 - 100 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Intra-day Accuracy (%Bias) | ± 15% | |
| Inter-day Accuracy (%Bias) | ± 15% | |
| Recovery | 80-110% |
Mandatory Visualizations
Naltrexone Signaling Pathway
Naltrexone acts as a competitive antagonist at opioid receptors, primarily the mu-opioid receptor (MOR). By binding to these receptors, it blocks the action of endogenous opioids (like endorphins) and exogenous opioids, thereby inhibiting their downstream signaling effects, which include the modulation of adenylyl cyclase activity and dopamine release in the brain's reward pathways.
Experimental Workflow for Therapeutic Drug Monitoring
The therapeutic drug monitoring (TDM) of Naltrexone is a critical application where this compound is employed. The following workflow illustrates the key steps from patient sample collection to the final concentration determination.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Naltrexone. Its primary application as an internal standard in LC-MS/MS and other mass spectrometry-based methods provides the necessary accuracy and precision for reliable quantification in complex biological matrices. The detailed protocols and validation data presented in this guide underscore its importance in pharmacokinetic research and therapeutic drug monitoring, ultimately contributing to a better understanding of Naltrexone's clinical efficacy and safety. The provided diagrams offer a visual representation of its role in analytical workflows and its mechanism of action at the molecular level.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of naltrexone and its major metabolite, 6-beta-naltrexol, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Naltrexone-d4: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure, Properties, and Analytical Applications of Deuterated Naltrexone
Abstract
Naltrexone-d4 is the deuterated analog of Naltrexone, a potent opioid receptor antagonist used in the management of opioid and alcohol dependence. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methodologies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of its parent compound's mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacological and analytical studies involving Naltrexone.
Introduction
Naltrexone is a synthetic opioid antagonist that competitively blocks mu (μ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the μ-receptor.[1][2] This blockade reverses or attenuates the effects of opioids, making it a critical therapeutic agent for opioid and alcohol use disorders.[2][3] In research and clinical settings, accurate quantification of Naltrexone and its primary active metabolite, 6-β-naltrexol, is essential for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[1]
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte but are distinguishable by their mass. This compound, a deuterium-labeled version of Naltrexone, serves this purpose, enabling highly accurate and precise quantification in complex biological matrices. This guide details the core technical information required for its effective use in a research environment.
Chemical Structure and Properties
This compound is structurally identical to Naltrexone, with the exception of four deuterium atoms replacing four hydrogen atoms on the cyclopropyl ring of the N-cyclopropylmethyl group. This substitution results in a mass shift that is readily detectable by mass spectrometry without significantly altering the molecule's chemical behavior.
Chemical Structure
-
Chemical Name: (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl-d4)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one
-
Parent Compound: Naltrexone
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the tables below. Data for the parent compound, Naltrexone, is included for comparison where relevant.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | |
| CAS Number | 2070009-29-7 | MedChemExpress |
| Purity | >95% - 99.32% | MedChemExpress |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | MedChemExpress |
Table 2: Chemical and Molecular Data for this compound and Naltrexone
| Property | This compound | Naltrexone (Parent) | Reference(s) |
| Molecular Formula | C₂₀H₁₉D₄NO₄ | C₂₀H₂₃NO₄ | MedChemExpress, DrugBank Online |
| Molecular Weight | 345.43 g/mol | 341.40 g/mol | MedChemExpress, DrugBank Online |
| Exact Mass | 345.188 | 341.16270821 | LGC Standards, PubChem |
| SMILES | O[C@@]12[C@]3(--INVALID-LINK--C(CC2)=O)C5=C4C(O)=CC=C5C[C@H]1N(CC6C([2H])([2H])C6([2H])[2H])CC3 | C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O | MedChemExpress, PubChem |
Mechanism of Action (Naltrexone)
Naltrexone functions as a pure, competitive opioid receptor antagonist. It binds with high affinity to opioid receptors, primarily the μ-opioid receptor, but also to κ- and δ-opioid receptors to a lesser extent. By occupying these receptors without activating them, Naltrexone blocks endogenous opioids (e.g., endorphins) and exogenous opioids (e.g., heroin, morphine) from binding and exerting their effects. This blockade mitigates the euphoric and rewarding effects associated with opioid and alcohol consumption, thereby reducing cravings and relapse rates.
Caption: Naltrexone's competitive antagonism at the μ-opioid receptor.
Synthesis Overview
To produce this compound, this process would be modified to use a deuterated alkylating agent, such as cyclopropyl-d4-methyl bromide or cyclopropyl-d4-methanol, in the coupling reaction with noroxymorphone. The asymmetric synthesis of the Naltrexone backbone itself, starting from achiral precursors, has also been described and involves multiple steps, including catalytic enantioselective dihydroxylation and Grewe cyclization to form the morphinan core.
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of Naltrexone in biological samples. Below are detailed methodologies for typical analytical workflows.
Quantitative Analysis by LC-MS/MS
This protocol describes a common method for the determination of Naltrexone in plasma using this compound as an internal standard.
5.1.1. Materials and Reagents
-
Naltrexone reference standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Human plasma (blank)
5.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of a protein precipitation solution. This solution consists of acetonitrile or methanol containing the this compound internal standard at a known concentration (e.g., 10 ng/mL).
-
Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
5.1.3. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: A typical gradient might start at 5-10% B, ramp to 95-100% B over several minutes, hold, and then return to initial conditions for re-equilibration.
5.1.4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Quantum)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Naltrexone: m/z 342 → 324
-
This compound (IS): m/z 346 → 328 (Note: transition may vary based on exact deuteration pattern)
-
-
Collision Energy: Optimized for each transition (e.g., 21 V)
Caption: Workflow for Naltrexone quantification using this compound.
Analysis by HPLC-UV
For laboratories where LC-MS/MS is not available, HPLC with UV detection can be used, although it offers lower sensitivity.
5.2.1. Sample Preparation
-
Sample preparation can follow the protein precipitation method described above or utilize online solid-phase extraction for cleanup.
5.2.2. Chromatographic Conditions
-
HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH 5.8) and an organic solvent like acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm
-
Quantification: Based on the peak area of Naltrexone relative to an external calibration curve. This compound cannot be distinguished from Naltrexone by UV detection and therefore cannot be used as an internal standard in this method.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Naltrexone in biological matrices. Its chemical and physical similarity to the parent compound, combined with its distinct mass, makes it an ideal internal standard for mass spectrometry-based assays. The detailed protocols and technical data provided in this guide serve as a foundational resource for researchers in pharmacology, toxicology, and clinical chemistry, enabling robust and high-quality analytical method development for therapeutic drug monitoring and pharmacokinetic research.
References
Synthesis and purification of Naltrexone-d4
An In-depth Technical Guide to the Synthesis and Purification of Naltrexone-d4
This guide offers a comprehensive overview of the synthesis and purification of this compound, a deuterated isotopologue of Naltrexone. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the processes involved in obtaining high-purity this compound for use as an internal standard in analytical applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of noroxymorphone using a deuterated alkylating agent. This process introduces the deuterium-labeled cyclopropylmethyl group onto the nitrogen atom of the morphinan scaffold.
Synthetic Pathway
The reaction proceeds via a nucleophilic substitution, where the secondary amine of noroxymorphone attacks the deuterated cyclopropylmethyl bromide.
Caption: Synthesis of this compound from Noroxymorphone.
Experimental Protocol: Synthesis
The following protocol is based on established methods for the synthesis of Naltrexone[1][2].
Materials:
-
Noroxymorphone
-
Cyclopropylmethyl-d4 bromide
-
N-methyl-2-pyrrolidone (NMP)
-
Potassium bicarbonate (K2CO3)
-
Deionized water
-
Ammonium hydroxide (4% aqueous solution)
Procedure:
-
Combine Noroxymorphone (1.0 eq), potassium bicarbonate (2.0 eq), N-methyl-2-pyrrolidone (4 mL/g of noroxymorphone), and water (0.2 mL/g of noroxymorphone) in a reaction vessel.
-
Heat the mixture to 70°C with continuous stirring.
-
Add cyclopropylmethyl-d4 bromide (1.4 eq) in portions over a period of 3 hours.
-
Maintain the reaction at 70°C for a total of 10.5 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture to room temperature and dilute with water (30 mL/g of noroxymorphone).
-
Adjust the pH to approximately 9.3 by the dropwise addition of 4% ammonium hydroxide to precipitate the crude product.
-
Filter the resulting solid, wash with deionized water, and dry under vacuum at 50°C to yield crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, reagents, and any side products to achieve the high purity required for an analytical standard. A multi-step process involving trituration and crystallization is effective.
Purification Workflow
The purification process is designed to systematically remove impurities, culminating in a highly pure, crystalline product.
Caption: Multi-step purification of this compound.
Experimental Protocol: Purification
This protocol is adapted from patented purification methods for Naltrexone[3][4][5].
Materials:
-
Crude this compound
-
Cyclopentyl methyl ether (CPME)
-
Methanol
Procedure:
-
Trituration: Stir 10.0 g of crude this compound in 40 mL of dry cyclopentyl methyl ether. Cool the resulting suspension to below 10°C, filter the solid, wash with cold CPME, and dry.
-
Crystallization: Dissolve the triturated product in a heated mixture of cyclopentyl methyl ether (40 mL) and methanol (0.2 mL). Allow the solution to cool to room temperature with stirring to induce crystallization.
-
Cool the suspension to below 10°C, and filter the crystalline product.
-
Wash the crystals with cold cyclopentyl methyl ether and dry under vacuum to yield pure this compound.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of this compound.
Table 1: Reaction Yields and Product Purity
| Process Stage | Product | Typical Yield | HPLC Purity |
| Synthesis | Crude this compound | 91.7% | 98.7% |
| Purification | Pure this compound | 84% | >99.0% |
Data adapted from analogous Naltrexone synthesis and purification processes.
Table 2: Analytical Specifications of this compound
| Parameter | Specification |
| Chemical Formula | C₂₀H₁₉D₄NO₄ |
| Molecular Weight | 345.43 g/mol |
| Appearance | White to off-white solid |
| Isotopic Enrichment | ≥98 atom % D |
| Purity (HPLC) | ≥99.32% |
| Storage | -20°C for long-term storage |
Conclusion
The synthesis of this compound via N-alkylation of noroxymorphone with a deuterated reagent is a robust and efficient method. Subsequent purification by trituration and crystallization yields a final product with high chemical and isotopic purity, making it an ideal internal standard for sensitive and accurate quantitative analysis in various research and clinical settings. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound.
References
A Technical Guide to the Isotopic Enrichment and Purity of Naltrexone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Naltrexone-d4, a deuterated analog of Naltrexone. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical studies or for other research purposes where high purity and well-defined isotopic composition are critical.
Data Presentation
The isotopic enrichment and chemical purity of this compound are paramount for its application as an internal standard in bioanalytical methods. The following tables summarize the typical specifications and analytical results for this compound.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | HPLC |
| Isotopic Enrichment | ≥ 95% | Mass Spectrometry |
Table 1: General Specifications for this compound
| Parameter | Result | Analytical Method |
| Chemical Purity | 99.32% | HPLC |
| Isotopic Enrichment | 99.2% | Mass Spectrometry |
Table 2: Certificate of Analysis Data for a Specific Batch of this compound [1]
| Isotopologue | Relative Abundance (%) |
| d0 | < 0.1 |
| d1 | < 0.1 |
| d2 | 0.2 |
| d3 | 1.5 |
| d4 | 98.2 |
Table 3: Representative Isotopic Distribution of this compound
Experimental Protocols
Accurate determination of the chemical purity and isotopic enrichment of this compound requires robust analytical methodologies. The following sections detail the experimental protocols for the key analytical techniques.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from its non-deuterated counterpart and other potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6mm, 5µm).[2]
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 5.8) and acetonitrile (60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Analysis: Inject the standards and the this compound sample. The purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Isotopic Enrichment Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for determining the isotopic distribution of deuterated compounds.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometer Parameters:
-
Monitored Transitions:
-
Naltrexone (d0): m/z 342 > 324
-
This compound: m/z 346 > 328 (hypothetical, based on d4 mass shift)
-
-
Collision energy and other parameters should be optimized for the specific instrument.
-
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
Analysis: The sample is introduced into the mass spectrometer, and the relative abundances of the ions corresponding to the different isotopologues (d0, d1, d2, d3, and d4) are measured. The isotopic enrichment is calculated from the relative peak areas of each isotopologue.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Deuterochloroform (CDCl₃).
-
Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.
-
Analysis: Acquire the ¹H-NMR spectrum. The absence or significant reduction of signals at the positions of deuteration confirms the successful labeling. The remaining signals in the spectrum should be consistent with the structure of Naltrexone.
Mandatory Visualizations
The following diagrams illustrate the Naltrexone signaling pathway and a general experimental workflow for determining isotopic enrichment.
References
Naltrexone-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precision and accuracy of measurements are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable quantification, and Naltrexone-d4 serves this exact purpose for the analysis of Naltrexone.[1][2][3] This technical guide provides an in-depth examination of the mechanism of action by which this compound functions as an ideal internal standard. Its role is not pharmacological but rather analytical; it acts as a consistent reference point throughout the entire experimental workflow to correct for procedural variability.[4][5] By being chemically and physically almost identical to the target analyte, Naltrexone, it effectively normalizes variations arising from sample preparation, chromatographic separation, and mass spectrometric ionization, thereby ensuring the integrity and robustness of the analytical data.
The Core Principle: Isotopic Analogue Mimicry
The fundamental mechanism of action for this compound as an internal standard lies in its structural and physicochemical similarity to Naltrexone. This compound is the same molecule as Naltrexone, except that four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle change in mass does not significantly alter the chemical properties of the molecule.
As a result, this compound exhibits nearly identical behavior to Naltrexone in:
-
Sample Extraction: It has the same recovery efficiency during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatography: It co-elutes with Naltrexone from the liquid chromatography (LC) column, meaning they have the same retention time. This is crucial because it ensures both compounds experience the same matrix effects at the same time.
-
Ionization: It undergoes ionization in the mass spectrometer source with the same efficiency as Naltrexone.
The key difference is its mass. The mass spectrometer can easily distinguish between the analyte (Naltrexone) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z). By adding a known concentration of this compound to every sample, including calibrators and quality controls, a ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is used for quantification, effectively canceling out variations that affect both molecules equally.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for quantitative analysis using this compound as an internal standard.
Caption: Workflow for bioanalysis using this compound as an internal standard.
Mechanism of Analytical Correction
The core of the mechanism is the use of a ratio for quantification. Even if the absolute signal intensity of both the analyte and the internal standard changes due to experimental variations (e.g., incomplete extraction or ion suppression), their ratio remains constant. This principle ensures the robustness and reliability of the assay.
Caption: How the analyte/internal standard ratio corrects for analytical variability.
Quantitative Data & Properties
The selection of an internal standard requires that its physicochemical properties closely match the analyte. This compound is an ideal candidate for Naltrexone quantification.
Table 1: Physicochemical Properties
| Property | Naltrexone | This compound | Rationale for Use as IS |
|---|---|---|---|
| Chemical Formula | C₂₀H₂₃NO₄ | C₂₀H₁₉D₄NO₄ | Identical elemental composition, except for H/D isotopes. |
| Molecular Weight | 341.4 g/mol | ~345.4 g/mol | Sufficient mass difference (+4 Da) for MS/MS resolution. |
| Chemical Structure | See Figure 1 | See Figure 1 | Identical structure ensures identical chemical behavior. |
Figure 1: Chemical Structures
Caption: Structural comparison showing deuterium labeling on this compound.
Experimental Protocol: LC-MS/MS Quantification
The following is a representative protocol for the quantification of Naltrexone in human plasma using this compound as an internal standard. This method is based on common practices in bioanalytical laboratories.
6.1 Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL) to each tube.
-
Vortex briefly for 5-10 seconds to mix.
-
Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
6.2 Liquid Chromatography Conditions
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Isocratic or gradient elution suitable for resolving Naltrexone from matrix components (e.g., 30% B for 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
6.3 Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Naltrexone | 342.2 | 324.2 | 150 | 25 |
| This compound (IS) | 346.2 | 328.2 | 150 | 25 |
Note: These values are illustrative and require optimization for specific instrumentation.
Method Validation Considerations
Regulatory agencies like the FDA provide guidance on the use of internal standards in bioanalysis. Key validation experiments to confirm the suitability of this compound include:
-
Matrix Effect Evaluation: Assessing whether the co-eluting matrix components suppress or enhance the ionization of Naltrexone and this compound to a similar degree.
-
Recovery Assessment: Ensuring the extraction recovery is consistent between the analyte and the internal standard across different concentrations.
-
Cross-talk Evaluation: Confirming that no signal from the analyte is detected in the internal standard's MRM channel and vice-versa.
Table 3: Typical Assay Performance Metrics
| Parameter | Acceptance Criteria | Typical Performance with this compound |
|---|---|---|
| Quantitative Range | Defined by LLOQ and ULOQ | 0.1 - 100 ng/mL |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Internal Standard Response Variability | Typically within 50-150% of the mean response of calibrators | Monitored per batch to ensure consistency. |
Conclusion
This compound's mechanism of action as an internal standard is a cornerstone of robust quantitative bioanalysis for Naltrexone. Its efficacy stems from its ability to perfectly mimic the analyte throughout the analytical process, thereby providing a reliable basis for correcting unavoidable experimental variations. By co-eluting and exhibiting identical behavior during extraction and ionization, it ensures that the calculated analyte-to-internal standard ratio remains constant, leading to highly accurate and precise results. The use of this compound is therefore an indispensable tool for researchers and drug development professionals requiring the highest quality quantitative data in regulated and research environments.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. fda.gov [fda.gov]
A Technical Guide to High-Purity Naltrexone-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercially available high-purity Naltrexone-d4, a critical tool for researchers in pharmacology and drug development. This document outlines key suppliers, product specifications, and detailed methodologies for its application as an internal standard in quantitative analysis.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable suppliers who specialize in reference standards and isotopically labeled compounds. The following table summarizes the key specifications from prominent vendors to facilitate selection based on research needs.
| Supplier | Product Name/Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| MedChemExpress | This compound (HY-76711S) | 2070009-29-7 | C₂₀H₁₉D₄NO₄ | 345.43 | 99.32% (HPLC) | 99.2% |
| Acanthus Research | This compound (NLT-16-003) | 16590-41-3 (Parent) | C₂₀H₁₉D₄NO₄ | Not Specified | Not Specified | Not Specified |
| LGC Standards | This compound (TRC-N285753) | 2070009-29-7 | C₂₀H₁₉D₄NO₄ | 345.426 | Not Specified | Not Specified |
| Sussex Research | This compound (SI140025) | 2070009-29-7 | C₂₀H₁₉D₄NO₄ | 345.4 | >95% (HPLC) | >95% |
| Pharmaffiliates | This compound (PA STI 066781) | 2070009-29-7 | C₂₀H₁₉D₄NO₄ | 345.43 | Not Specified | Not Specified |
| TLC Pharmaceutical Standards | This compound (N-013) | 2070009-29-7 | C₂₀H₁₉D₄NO₄ | 345.43 | Not Specified | Not Specified |
Note: Specifications are subject to change and may vary by batch. It is crucial to consult the supplier's certificate of analysis (CoA) for the most current and detailed information.
Quality Control and Purity Assessment
The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. Suppliers employ a range of analytical techniques to certify their products.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the primary method used to determine chemical purity, ensuring the absence of unlabeled naltrexone or other impurities.
-
Isotopic Purity and Enrichment: The isotopic enrichment, a measure of the percentage of molecules containing the deuterium labels, is critical for accurate quantification. This is typically determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HR-MS) can be used to resolve and quantify the relative abundance of isotopologs, providing a precise measure of isotopic purity. NMR spectroscopy helps to confirm the position and extent of deuterium labeling.
-
Structural Integrity: The structural identity of the molecule is confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, ensuring that the deuterated standard is structurally identical to the analyte of interest.
Experimental Protocols: this compound as an Internal Standard in LC-MS/MS Analysis
This compound is widely used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of naltrexone and its metabolites in biological matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response.
Preparation of Stock and Working Solutions
A meticulous procedure is essential for the accurate preparation of standard solutions.
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Transfer the weighed standard to a Class A volumetric flask.
-
Dissolve the standard in a suitable high-purity, dry solvent such as methanol or acetonitrile. Aprotic solvents are generally preferred to minimize the risk of hydrogen-deuterium exchange.
-
Gently swirl or sonicate the flask until the standard is completely dissolved.
-
Dilute to the final volume with the solvent and mix thoroughly.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution using the appropriate solvent to achieve the desired working concentration. This concentration should be optimized to provide a stable and robust signal in the LC-MS/MS system.
-
Sample Preparation
The following is a generalized protocol for the extraction of naltrexone from plasma samples. The specific details may need to be optimized based on the sample matrix and analytical instrumentation.
-
Sample Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes of the sample volume).
-
Vortexing and Centrifugation: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase sensitivity.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of naltrexone and this compound.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A gradient program is typically employed to ensure good separation of the analyte from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Typical MRM Transitions:
-
Naltrexone: m/z 342.2 → 324.2
-
This compound: m/z 346.2 → 328.2
-
-
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes in the procurement and application of high-purity this compound.
Deconstructing the Naltrexone-d4 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Naltrexone-d4. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for the accurate quantification of Naltrexone in various research and clinical applications.
Overview of this compound
This compound is a deuterated form of Naltrexone, an opioid antagonist used in the management of alcohol and opioid dependence. The incorporation of four deuterium atoms creates a stable, heavier isotopologue of the parent drug. This mass difference allows for its use as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to correct for variations in sample preparation and instrument response.
Quantitative Data Summary
A Certificate of Analysis for this compound provides critical quantitative data that attests to the quality of the material. The following tables summarize the key analytical results typically presented.
Table 1: Physical and Chemical Properties
| Parameter | Specification |
| Chemical Name | (5α)-17-(Cyclopropyl-d4-methyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one |
| Molecular Formula | C₂₀H₁₉D₄NO₄ |
| Molecular Weight | 345.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, DMSO |
Table 2: Analytical Data
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | LC-MS | ≥ 98 atom % D | 99.2 atom % D |
| Identity | ¹H-NMR | Conforms to structure | Conforms |
| Mass Identity | Mass Spectrometry | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the analytical data presented in a CoA. The following sections outline the protocols for the key experiments performed.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Chemical purity is assessed to quantify the percentage of this compound present relative to any unlabeled Naltrexone or other impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.06% triethylamine in water, pH adjusted to 2.8 with phosphoric acid) in a ratio of 8:92 (v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 204 nm[1].
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The chromatogram is recorded, and the peak area of this compound is compared to the total area of all peaks to calculate the purity percentage.
Isotopic Enrichment Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
Isotopic enrichment analysis confirms the percentage of Naltrexone molecules that have been successfully labeled with four deuterium atoms.
Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer Settings:
-
Scan Mode: Full scan or selected ion monitoring (SIM).
-
Monitored Ions: The protonated molecular ions of Naltrexone ([M+H]⁺, m/z 342.2) and this compound ([M+4+H]⁺, m/z 346.2).
-
-
Sample Preparation: A dilute solution of this compound is prepared in the initial mobile phase composition.
-
Data Analysis: The relative intensities of the mass peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Naltrexone are measured. The isotopic enrichment is calculated as the percentage of the d4 isotopologue relative to the sum of all detected isotopologues.
Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position of the deuterium labels.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in the deuterated solvent.
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Analysis: The resulting spectrum is compared to the known spectrum of unlabeled Naltrexone. The absence or significant reduction of signals corresponding to the protons on the cyclopropylmethyl group confirms the successful deuteration at these positions. The chemical shifts and coupling patterns of the remaining protons should be consistent with the Naltrexone structure.
Conclusion
The Certificate of Analysis for this compound is a vital document that provides a comprehensive summary of the identity, purity, and quality of the material. By understanding the data presented and the underlying experimental methodologies, researchers can have confidence in the suitability of the internal standard for their analytical needs, ultimately contributing to the generation of reliable and reproducible scientific data.
References
A Technical Guide to Naltrexone-d4: Deuterium Labeling, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Naltrexone-d4, a deuterated isotopologue of the opioid antagonist naltrexone. This document details the precise location of deuterium labeling, outlines a plausible synthetic pathway with detailed experimental protocols, presents key quantitative data, and situates the molecule within its biological context through a depiction of its interaction with opioid receptor signaling pathways.
Deuterium Labeling Position
This compound is strategically labeled with four deuterium atoms on the cyclopropylmethyl group attached to the nitrogen atom. This specific placement is confirmed by spectroscopic data and the compound's molecular formula. The deuteration at this site provides a stable isotopic label, making this compound an ideal internal standard for pharmacokinetic studies and other quantitative analyses involving naltrexone.
Below is a diagram illustrating the chemical structure of Naltrexone, with the positions of the four deuterium atoms in this compound highlighted.
An In-depth Technical Guide to the Physical and Chemical Properties of Naltrexone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Naltrexone-d4, a deuterated isotopologue of Naltrexone. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Naltrexone, an opioid antagonist. The incorporation of deuterium atoms makes it a valuable tool in various analytical and research applications, particularly as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
The fundamental chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [2] |
| Molecular Formula | C₂₀H₁₉D₄NO₄ | [1][3] |
| Molecular Weight | 345.43 g/mol | [1] |
| Accurate Mass | 345.188 | |
| CAS Number | 2070009-29-7 | |
| Unlabeled CAS | 16590-41-3 | |
| Isotopic Enrichment | >95% |
The physical state and solubility of this compound, along with the properties of its non-deuterated counterpart, are crucial for its handling and application in experimental settings.
| Property | Value | Source |
| Appearance | Solid, White to off-white powder | |
| Melting Point (Naltrexone) | 168-170 °C | |
| Melting Point (Naltrexone HCl) | ~275 °C | |
| Solubility (Naltrexone) | Insoluble in water, soluble in ethanol. | |
| Solubility (Naltrexone HCl) | 100 mg/mL in water at 25°C. | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Mechanism of Action and Signaling Pathway
Naltrexone is a pure opioid receptor antagonist with a high affinity for the mu (µ) opioid receptor, and to a lesser extent, the kappa (κ) and delta (δ) receptors. By competitively binding to these receptors, it blocks the effects of both endogenous opioids (like endorphins) and exogenous opioids (such as heroin or morphine). This blockade prevents the euphoric and sedative effects associated with opioid use and alcohol consumption, thereby reducing cravings and the rewarding effects. The mechanism is not fully understood in alcoholism, but it is thought to involve the endogenous opioid system. Naltrexone's action on the hypothalamic-pituitary-adrenal (HPA) axis is also believed to be a result of its interference with opioid receptor signaling.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Naltrexone and its metabolites in biological matrices. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) coupled with different detectors.
This method is suitable for therapeutic drug monitoring and offers a cost-effective alternative to mass spectrometry.
Sample Preparation:
-
Online sample cleanup is performed on a Perfect Bond C18 material.
-
The cleanup mobile phase consists of 2% (v/v) acetonitrile in deionized water.
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: 11.5% (v/v) acetonitrile and 0.4% (v/v) N,N,N,N-tetramethylethylenediamine.
-
Run Time: 20 minutes.
-
Detection: UV spectrophotometry.
-
Linearity Range: 2 to 100 ng/mL for both naltrexone and 6β-naltrexol.
-
Limit of Quantification (LOQ): 2 ng/mL for both analytes.
This method provides higher sensitivity and is ideal for pharmacokinetic studies.
Sample Preparation:
-
Protein precipitation is performed on the plasma samples.
-
Naltrexone-d3 and 6β-naltrexol-d4 are used as internal standards.
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol (5–100%, v/v) with 0.1% formic acid.
-
Run Time: 9.5 minutes.
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion and multiple reaction-monitoring (MRM) modes.
-
Monitored Ion Transitions:
-
Naltrexone: m/z 342 → 324
-
6β-naltrexol: m/z 344 → 326
-
Naloxone (as an alternative internal standard): m/z 328 → 310
-
-
Linearity Range: 0.5 to 200 ng/mL for both naltrexone and 6β-naltrexol.
-
Limit of Quantification (LOQ): 0.5 ng/mL for both analytes.
The following diagram illustrates the typical workflow for the quantification of Naltrexone using this compound as an internal standard.
Spectroscopic Data
While specific spectra for this compound are proprietary to manufacturers, data for the unlabeled compound are well-documented and provide a basis for understanding its deuterated analogue.
Proton (¹H) and Carbon-13 (¹³C) NMR are essential for structural elucidation. In this compound, the deuterium substitution on the cyclopropylmethyl group would lead to the absence of corresponding signals in the ¹H NMR spectrum and altered signals in the ¹³C NMR spectrum due to the carbon-deuterium coupling. High-resolution 500 MHz ¹H NMR spectra of Naltrexone have been analyzed using two-dimensional chemical shift correlation spectroscopy to assign the complex spin systems.
Mass spectrometry is critical for confirming the molecular weight and fragmentation pattern. For this compound, the molecular ion peak would be shifted by +4 m/z units compared to unlabeled Naltrexone, confirming the incorporation of four deuterium atoms. The fragmentation patterns observed in MS/MS analysis are used for selective and sensitive quantification.
This guide provides a foundational understanding of the physical and chemical properties of this compound, its mechanism of action, and analytical methodologies. For further details, researchers are encouraged to consult the cited literature and manufacturer's documentation.
References
Naltrexone-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrexone-d4 is the deuterated analog of Naltrexone, a potent opioid receptor antagonist. Its primary application in research and drug development is as an internal standard for the quantitative analysis of Naltrexone and its metabolites in biological matrices by mass spectrometry.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, the pharmacological context of its parent compound Naltrexone, and detailed experimental methodologies relevant to its use.
Core Data
| Property | Value | Reference |
| CAS Number | 2070009-29-7 | [2][3] |
| Molecular Formula | C20H19D4NO4 | [2][3] |
| Molecular Weight | 345.43 g/mol | |
| Synonyms | Revia-d4, Vivitrol-d4 | |
| Isotopic Enrichment | >95% | |
| Purity | >95% (HPLC) |
Pharmacology of Naltrexone (Parent Compound)
This compound is chemically and pharmacologically equivalent to Naltrexone in its interaction with biological systems. Therefore, an understanding of Naltrexone's mechanism of action is crucial for its application as a research tool.
Naltrexone is a pure opioid receptor antagonist with the highest affinity for the μ-opioid receptor (MOR), followed by the κ-opioid receptor (KOR) and the δ-opioid receptor (DOR). By competitively binding to these receptors, it blocks the effects of endogenous and exogenous opioids. This blockade prevents the euphoria and other reinforcing effects of opioids, forming the basis of its therapeutic use in opioid and alcohol dependence.
Binding Affinities
The binding affinity of Naltrexone and its major active metabolite, 6-β-naltrexol, for opioid receptors has been determined in various studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Compound | Receptor | Species | Ki (nM) | Reference |
| Naltrexone | μ-opioid | Human | 0.05 - 2.71 | |
| δ-opioid | Human | ~37 | ||
| κ-opioid | Human | 0.25 - 9.5 | ||
| 6-β-Naltrexol | μ-opioid | Rhesus Monkey | - | |
| δ-opioid | Rhesus Monkey | - | ||
| κ-opioid | Rhesus Monkey | - |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.
Pharmacokinetics and Metabolism
| Parameter | Value | Reference |
| Absorption | Rapid and nearly complete oral absorption | |
| Metabolism | Extensive first-pass metabolism in the liver | |
| Major Metabolite | 6-β-naltrexol (active) | |
| Elimination Half-life (Oral) | Naltrexone: ~4 hours, 6-β-naltrexol: ~13 hours | |
| Protein Binding | ~21% |
Experimental Protocols
Opioid Receptor Competitive Binding Assay
This protocol describes a standard method to determine the binding affinity of a test compound (e.g., Naltrexone) for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)
-
Unlabeled test compound (Naltrexone)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Bioanalysis of Naltrexone using LC-MS/MS with this compound as an Internal Standard
This protocol outlines the general steps for the quantitative analysis of Naltrexone in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological matrix sample (e.g., plasma)
-
This compound (internal standard)
-
Solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the biological samples.
-
Add a known concentration of this compound to each sample, calibrator, and quality control sample.
-
Perform protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18).
-
Use a suitable mobile phase gradient to separate Naltrexone and this compound from other components.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Naltrexone and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of Naltrexone to this compound.
-
Determine the concentration of Naltrexone in the unknown samples by comparing their peak area ratios to a calibration curve constructed from samples with known concentrations of Naltrexone.
-
Visualizations
Caption: Naltrexone blocks opioid receptor activation.
Caption: Workflow for Naltrexone analysis.
References
Methodological & Application
Application Notes and Protocols: Preparation of Naltrexone-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Naltrexone-d4 stock solutions, intended for use as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a deuterated analog of Naltrexone, an opioid antagonist. It is commonly used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Naltrexone in biological matrices. The preparation of an accurate and stable stock solution is a critical first step for any quantitative analysis. This protocol outlines the necessary materials, equipment, and procedures for preparing this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and storage.
| Property | Value | Reference |
| Chemical Name | (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl-d4)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one | |
| Molecular Formula | C₂₀H₁₉D₄NO₄ | --INVALID-LINK-- |
| Molecular Weight | 345.43 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | Typically >98% | |
| Storage (Solid) | Store at -20°C for long-term storage. | --INVALID-LINK-- |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol. Methanol is a commonly used solvent for Naltrexone and its analogs in analytical applications.
Materials and Equipment
-
This compound (solid, high purity)
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flask with a stopper
-
Spatula
-
Weighing paper or weighing boat
-
Pipettes and pipette tips
-
Amber glass vial with a screw cap for storage
-
Vortex mixer
-
Sonicator (optional)
Procedure
-
Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh 10 mg of this compound solid using an analytical balance.
-
Note: It is crucial to record the exact weight for accurate concentration calculation.
-
-
Transfer: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask.
-
Mixing: Gently swirl the flask or use a vortex mixer to dissolve the solid. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Stopper the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the prepared stock solution to a properly labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.
Storage and Stability of Stock Solution
Proper storage is critical to maintain the integrity of the this compound stock solution. The following storage conditions are recommended based on available stability data.
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data from MedChemExpress for this compound in solvent.
It is recommended to prepare fresh working solutions from the stock solution for each analytical run. Avoid repeated freeze-thaw cycles of the stock solution.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.
-
Perform all weighing and solvent handling in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and methanol for detailed safety information.
General Recommendations and Best Practices
-
Solvent Selection: While methanol is recommended, ethanol and dimethyl sulfoxide (DMSO) can also be used as solvents for Naltrexone. The choice of solvent should be compatible with the analytical method.
-
Accuracy: Use calibrated analytical balances and Class A volumetric glassware to ensure the accuracy of the stock solution concentration.
-
Documentation: Maintain a detailed record of the stock solution preparation, including the lot number of the this compound, the exact weight, the final volume, the solvent used, the preparation date, and the assigned expiration date.
-
Working Solutions: Prepare working solutions by diluting the primary stock solution to the desired concentration using the appropriate solvent. It is a common practice to prepare intermediate stock solutions for serial dilutions.
Application of Naltrexone-d4 in Pharmacokinetic Studies: Enhancing Accuracy and Precision
Introduction
Naltrexone-d4, a deuterium-labeled version of the opioid antagonist Naltrexone, serves as a critical internal standard in pharmacokinetic (PK) studies. Its application is pivotal for the accurate and precise quantification of Naltrexone in biological matrices. Due to its structural similarity and slightly higher mass, this compound co-elutes with Naltrexone during chromatographic separation, allowing for the correction of variability in sample preparation and instrument response. This ensures the generation of robust and reliable pharmacokinetic data, which is essential for drug development and clinical monitoring. Stable isotope-labeled molecules, such as deuterated derivatives, are considered the ideal internal standards because they share similar physical and chemical properties with the target analyte, leading to comparable extraction recovery, ion fragmentation patterns, and chromatographic retention times.[1]
The Role of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The primary rationale for using a SIL-IS is to account for the "matrix effect," where components of a biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal.[2] By co-eluting with the analyte, the SIL-IS experiences the same matrix effects, and by calculating the ratio of the analyte response to the internal standard response, these effects can be normalized.[2] This approach significantly improves the robustness, accuracy, and precision of the assay.[3] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submitted bioanalytical method validations incorporate SIL-IS.
Quantitative Impact of Using this compound
The use of this compound as an internal standard does not alter the intrinsic pharmacokinetic parameters of Naltrexone itself. Instead, it enhances the quality and reliability of the measurements of those parameters. The following table summarizes the expected improvements in assay performance when using a deuterated internal standard compared to a structural analog or no internal standard.
| Performance Metric | Without Deuterated IS (e.g., Structural Analog) | With this compound as IS | Benefit of this compound |
| Precision (%CV) | Potentially >15% | Typically <15% | Improved reproducibility |
| Accuracy (%Bias) | May show significant bias | Typically within ±15% | More reliable concentration data |
| Matrix Effect | High variability | Minimized through ratio normalization | Increased data robustness |
| Lower Limit of Quantification (LLOQ) | Higher, less sensitive | Lower, highly sensitive (e.g., 5 pg/mL) | Ability to measure low concentrations |
| Data Rejection Rate | Higher due to variability | Lowered | Increased efficiency and cost-effectiveness |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies described for the quantification of Naltrexone in plasma.
Objective: To extract Naltrexone and this compound from a plasma matrix.
Materials:
-
Human plasma samples
-
Naltrexone and this compound stock solutions
-
Internal Standard (this compound) spiking solution
-
Strata-X SPE cartridges
-
Methanol, Acetonitrile
-
Formic Acid
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard solution. Vortex for 10 seconds.
-
Condition the Strata-X SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices for Naltrexone quantification.
Objective: To chromatographically separate and quantify Naltrexone and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Naltrexone: Precursor ion (m/z) 342 → Product ion (m/z) 324
-
This compound: Precursor ion (m/z) 346 → Product ion (m/z) 328 (Note: The exact m/z will depend on the position and number of deuterium atoms. Naltrexone-d3 would be 345 m/z)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Visualizations
Caption: Workflow of a pharmacokinetic study using this compound.
Naltrexone exerts its therapeutic effect primarily by acting as an antagonist at opioid receptors, particularly the mu-opioid receptor. This action blocks the effects of endogenous and exogenous opioids.
Caption: Mechanism of Naltrexone's antagonism at the mu-opioid receptor.
References
Application Note: Therapeutic Drug Monitoring of Naltrexone Using Naltrexone-d4 as an Internal Standard
Introduction
Naltrexone is an opioid antagonist utilized in the management of alcohol and opioid use disorders.[1][2][3] Therapeutic Drug Monitoring (TDM) of naltrexone and its primary active metabolite, 6-beta-naltrexol, is crucial for optimizing treatment efficacy due to significant inter-individual pharmacokinetic variability.[4][5] The use of a stable isotope-labeled internal standard, such as Naltrexone-d4, is essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and instrument response. This document provides a comprehensive overview and detailed protocols for the application of this compound in the TDM of naltrexone.
Principle of the Method
The quantification of naltrexone in biological matrices like plasma or serum is achieved by LC-MS/MS. A known concentration of this compound is added to the patient sample at the beginning of the extraction process. This compound is an ideal internal standard as it shares near-identical physicochemical properties with naltrexone, ensuring they behave similarly during extraction and chromatographic separation. However, it is distinguishable by its higher mass due to the deuterium atoms. By comparing the peak area ratio of the analyte (naltrexone) to the internal standard (this compound), precise and accurate quantification can be achieved.
Logical Relationship of Analyte and Internal Standard
Caption: Role of this compound as an internal standard for naltrexone quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of naltrexone using a deuterated internal standard.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Naltrexone | Human Plasma/Serum | 0.5 - 200 | 0.5 | |
| 6-beta-naltrexol | Human Plasma/Serum | 0.5 - 200 | 0.5 | |
| Naltrexone | Human, Rat, Rabbit Plasma | 0.1 - 100 | 0.1 | |
| 6-beta-naltrexol | Human, Rat, Rabbit Plasma | 0.1 - 100 | 0.1 | |
| Naltrexone | Human Plasma | 0.005 - 100 | 0.005 | |
| Naltrexone | Human Urine | Not specified | 5 | |
| 6-beta-naltrexol | Human Urine | Not specified | 5 |
Table 2: Precision and Accuracy Data
| Analyte | Matrix | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% of Target) | Reference |
| Naltrexone | Human Plasma | 0.3 | 3.1 - 6.3 | 6.1 - 9.1 | 103 - 110 | |
| 3 | 3.1 - 6.3 | 6.1 - 9.1 | 103 - 110 | |||
| 30 | 3.1 - 6.3 | 6.1 - 9.1 | 103 - 110 | |||
| 6-beta-naltrexol | Human Plasma | 0.3 | 3.1 - 5.7 | 5.9 - 9.1 | 110 - 113 | |
| 3 | 3.1 - 5.7 | 5.9 - 9.1 | 110 - 113 | |||
| 30 | 3.1 - 5.7 | 5.9 - 9.1 | 110 - 113 | |||
| Naltrexone | Human Plasma | 0.03 | Not specified | 10.1 | 103.7 |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a simplified method suitable for rapid sample processing.
-
Sample Collection: Collect whole blood in appropriate tubes (e.g., EDTA or heparin) and centrifuge to obtain plasma.
-
Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of this compound working solution (concentration to be optimized, e.g., 50 ng/mL) to each plasma sample, calibrator, and quality control sample.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, reducing matrix effects.
-
Sample Collection and Aliquoting: As described in Protocol 1.
-
Internal Standard Spiking: Add this compound internal standard to the plasma samples.
-
Sample Pre-treatment: Dilute the plasma sample with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Strata-X) with methanol followed by equilibration with water or the pre-treatment buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute naltrexone and this compound with a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: General workflow for TDM of naltrexone using LC-MS/MS.
LC-MS/MS Method Parameters
The following are typical parameters that can be used as a starting point for method development.
Table 3: Example LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 100% B over several minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 35-40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Naltrexone) | e.g., m/z 342.2 -> 324.2 |
| MRM Transition (this compound) | e.g., m/z 346.2 -> 328.2 (actual mass will depend on deuteration pattern) |
| Collision Energy | To be optimized for the specific instrument (e.g., 21-27 V) |
| Spray Voltage | ~4.5 - 5.5 kV |
| Source Temperature | ~225 - 450 °C |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of naltrexone. The detailed protocols and performance data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Accurate TDM is a key component in personalizing naltrexone therapy, thereby enhancing treatment outcomes for patients with alcohol and opioid use disorders.
References
- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Low-Dose Naltrexone (LDN)—Review of Therapeutic Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Drug Monitoring of Naltrexone and 6β-Naltrexol During Anti-craving Treatment in Alcohol Dependence: Reference Ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Liquid-Liquid Extraction of Naltrexone-d4 for Bioanalytical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naltrexone is an opioid receptor antagonist utilized in the management of opioid and alcohol dependence.[1][2] For pharmacokinetic and bioequivalence studies, as well as therapeutic drug monitoring, accurate and precise quantification of naltrexone in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as Naltrexone-d4, is a widely accepted bioanalytical practice that corrects for variability during sample preparation and analysis, thereby enhancing data quality.[3][4][5] This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from human plasma, a common procedure prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction is a sample preparation technique that separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to enhance its partitioning into the organic phase, thereby isolating it from endogenous interferences. For naltrexone, which is a basic compound, adjusting the sample pH to a basic value (e.g., pH 9) neutralizes the molecule, increasing its affinity for an organic solvent.
Experimental Protocol
This protocol is intended for the extraction of this compound from human plasma and is suitable for subsequent LC-MS/MS analysis.
Materials and Reagents
-
This compound (Internal Standard)
-
Human Plasma (blank)
-
Deionized Water
-
Ammonium Hydroxide (or other suitable base to adjust pH)
-
Methyl Tert-Butyl Ether (MTBE) (or other suitable organic solvent like butyl acetate)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a 200 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
pH Adjustment:
-
Add a suitable volume of ammonium hydroxide to adjust the pH of the plasma sample to approximately 9. This ensures that the naltrexone is in its non-ionized form, facilitating extraction into the organic solvent.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 13,000 g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding aspiration of the aqueous layer.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as a mixture of methanol and water, compatible with the LC-MS/MS system.
-
Vortex briefly to ensure the analyte is fully dissolved.
-
-
Sample Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for this compound.
Data Presentation
The following tables summarize typical performance characteristics of analytical methods for naltrexone utilizing a deuterated internal standard and liquid-liquid extraction, as reported in the literature.
Table 1: Method Validation Parameters for Naltrexone Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 200 ng/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | |
| Recovery (Naltrexone) | 48% | |
| Recovery (6-β-naltrexol) | 75% |
Table 2: Precision and Accuracy Data for Naltrexone Quantification
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
| Naltrexone | 0.3 | 6.3 | 9.1 | 3-10 | |
| 3.0 | 3.1 | 6.1 | 3-10 | ||
| 30.0 | 5.2 | 8.5 | 3-10 | ||
| 6-β-naltrexol | 0.3 | 5.7 | 9.1 | 10-13 | |
| 3.0 | 3.1 | 5.9 | 10-13 | ||
| 30.0 | 4.8 | 8.2 | 10-13 |
Note: The data presented are examples from various published methods and may not be directly transferable. Method validation should be performed for any new implementation.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard like this compound is a critical component of robust bioanalytical methods. The underlying principle is based on the physicochemical similarity between the analyte and the internal standard.
Analyte and Internal Standard Relationship
Caption: Relationship between Analyte and Internal Standard.
This application note provides a comprehensive liquid-liquid extraction protocol for the determination of this compound in plasma samples. The use of a deuterated internal standard is paramount for achieving the high accuracy and precision required in regulated bioanalysis. The provided workflow and data serve as a valuable resource for researchers and scientists in the field of drug development and clinical research. It is essential to validate this method in your laboratory to ensure it meets the specific requirements of your analytical instrumentation and study objectives.
References
Application Note: Solid-Phase Extraction of Naltrexone from Human Plasma Using Naltrexone-d4 as an Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of naltrexone in human plasma. The protocol incorporates Naltrexone-d4 as an internal standard to ensure accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research involving naltrexone. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Naltrexone is a potent opioid antagonist used primarily in the management of alcohol and opioid dependence. Accurate measurement of naltrexone concentrations in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to liquid-liquid extraction. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response. This document provides a detailed protocol for the SPE of naltrexone from human plasma.
Experimental Protocols
Materials and Reagents
-
Naltrexone hydrochloride
-
This compound hydrochloride (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphate buffer (0.1 M, pH 6.0)
-
Ammonium hydroxide
-
Dichloromethane
-
Isopropyl alcohol
-
Triethylamine
-
Mixed-mode or polymeric SPE cartridges (e.g., Strata-X, Bond Elut Certify II)
-
Human plasma (blank)
Instrumentation
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Naltrexone Stock Solution (1 mg/mL): Accurately weigh and dissolve naltrexone hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the naltrexone stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.
Sample Preparation
-
Allow all samples (plasma, calibration standards, and quality controls) to thaw to room temperature.
-
To 1.0 mL of each plasma sample, add 50 µL of the internal standard working solution (this compound).[1]
-
Vortex mix for 30 seconds.
-
Add 3 mL of 0.1 M phosphate buffer (pH 5.9).[1]
Solid-Phase Extraction Protocol
A generalized SPE workflow is presented below. Specific volumes may need to be optimized based on the cartridge type and manufacturer's recommendations.
-
Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
Further equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0).[2]
-
Do not allow the cartridge to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the analytes (naltrexone and this compound) with 2-4 mL of an appropriate elution solvent. A common elution solvent is a mixture of dichloromethane, isopropyl alcohol, and triethylamine (e.g., 78:20:2 v/v/v) or methanol with 5% ammonium hydroxide.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes quantitative data from various studies employing SPE for naltrexone analysis.
| Parameter | Naltrexone | 6β-Naltrexol | Internal Standard | Matrix | Analytical Method | Reference |
| Recovery | 79-80% | 75-76% | Deuterated Isotopomers | Human Plasma | GC-MS | |
| 99.5% | 95.0% | Naltrexone-d3, 6β-Naltrexol-d3 | Human Plasma | LC-MS/MS | ||
| 83% | 83% | Naloxone | Human Plasma | GC-MS | ||
| Linearity Range | 0.0152–33.3 ng/mL | 0.410–100 ng/mL | Naltrexone-d3, 6β-Naltrexol-d3 | Human Plasma | LC-MS/MS | |
| 0.5–200 ng/mL | 0.5–200 ng/mL | Naltrexone-d3, 6β-Naltrexol-d4 | Human Blood | LC-MS/MS | ||
| 2–100 ng/mL | 2–100 ng/mL | Not specified | Human Blood | HPLC/UV | ||
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL | Deuterated Isotopomers | Human Plasma | GC-MS | |
| 0.5 ng/mL | 0.5 ng/mL | Naltrexone-d3, 6β-Naltrexol-d4 | Human Blood | LC-MS/MS | ||
| 5 ng/mL | 5 ng/mL | Not specified | Urine | LC-MS/MS | ||
| Intra-assay CV (%) | 3.1-6.3% | 3.1-5.7% | Deuterated Isotopomers | Human Plasma | GC-MS | |
| Inter-assay CV (%) | 6.1-9.1% | 5.9-9.1% | Deuterated Isotopomers | Human Plasma | GC-MS |
Visualizations
Caption: Workflow for Naltrexone Solid-Phase Extraction.
Conclusion
The solid-phase extraction method outlined in this application note provides an effective and reproducible approach for the extraction of naltrexone from human plasma. The use of this compound as an internal standard ensures high accuracy and precision of the analytical results. This protocol can be readily adapted for use in various research and clinical settings for the quantitative analysis of naltrexone.
References
Application Notes and Protocols for Naltrexone-d4 in Urine Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of naltrexone-d4 as an internal standard in urine drug testing to monitor compliance with naltrexone treatment. The protocols focus on robust and sensitive analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accurate quantification of naltrexone and its major metabolite, 6-β-naltrexol.
Introduction
Naltrexone is an opioid antagonist prescribed for the management of opioid and alcohol use disorders.[1] Patient compliance is a critical factor for successful treatment outcomes, making the accurate monitoring of naltrexone intake essential. Urine drug testing is a non-invasive method to assess compliance. Naltrexone is metabolized in the liver to 6-β-naltrexol, its primary active metabolite, and both compounds are excreted in the urine, largely as glucuronide conjugates.[2]
Standard immunoassays for opioids do not typically detect naltrexone. Therefore, more specific and sensitive methods like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS are required for confirmation and quantification. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices like urine. The internal standard, being chemically identical to the analyte but with a different mass, accounts for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the method.
Table 1: Quantitative Data Summary for Naltrexone and 6-β-Naltrexol Analysis in Urine
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Analytes | Naltrexone, 6-β-Naltrexol | Naltrexone, 6-β-Naltrexol |
| Internal Standard | Naltrexone-d3 | Not Specified |
| Calibration Range | 5 - 5000 ng/mL | 0.0152 - 33.3 ng/mL (Naltrexone), 0.410 - 100 ng/mL (6-β-Naltrexol) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.0152 ng/mL (Naltrexone), 0.410 ng/mL (6-β-Naltrexol) |
| Intra-day Precision (%RSD) | < 15% | < 9.2% (Naltrexone), < 6.6% (6-β-Naltrexol) |
| Inter-day Precision (%RSD) | < 15% | < 9.2% (Naltrexone), < 6.6% (6-β-Naltrexol) |
| Accuracy (%Bias) | Within ±25% of expected value | Not Specified |
| Recovery | Not Specified | 99.5% (Naltrexone), 95.0% (6-β-Naltrexol) |
| Observed Patient Concentrations (Oral) | 15 - 42,017 ng/mL (mean: 4506 ng/mL) | 3.30 ± 4.40 ng/mL (Naltrexone), 48.5 ± 23.4 ng/mL (6-β-Naltrexol) |
| Observed Patient Concentrations (Injectable) | 18 - 18,389 ng/mL (mean: 1381 ng/mL) | Not Applicable |
| Reference | [2] | [3] |
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of Naltrexone and 6-β-Naltrexol in Urine
This protocol is adapted from a validated method for the analysis of naltrexone and 6-β-naltrexol in urine using a deuterated internal standard.[2]
1. Materials and Reagents
-
Naltrexone and 6-β-Naltrexol certified reference standards
-
This compound (or Naltrexone-d3 as a close substitute) certified reference standard
-
β-Glucuronidase (recombinant, from E. coli)
-
Phosphate buffer (0.02 M, pH 7.5)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine for calibration standards and quality controls
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of naltrexone, 6-β-naltrexol, and this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with 50:50 methanol:water to create a calibration curve (e.g., 5, 10, 50, 250, 1000, and 5000 ng/mL).
-
Internal Standard Working Solution (1.6 µg/mL): Dilute the this compound stock solution in the mastermix (see step 3).
-
Mastermix: Prepare a mastermix containing the internal standard and β-glucuronidase. For each sample, the mastermix will consist of the internal standard working solution and 2000 units of β-glucuronidase in 0.02 M phosphate buffer (pH 7.5).
3. Sample Preparation
-
Pipette 50 µL of urine sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 450 µL of the mastermix (containing this compound and β-glucuronidase) to each tube, resulting in a 10x dilution.
-
Vortex the tubes briefly.
-
Incubate the samples at 60°C for 60 minutes to allow for enzymatic hydrolysis of the glucuronide conjugates.
-
After incubation, centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a Phenomenex Phenyl Hexyl (50 mm x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution: Develop a suitable gradient to separate naltrexone and 6-β-naltrexol from endogenous urine components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Naltrexone: m/z 342.2 → 324.2
-
6-β-Naltrexol: m/z 344.2 → 326.2
-
This compound: m/z 346.2 → 328.2 (Note: These are predicted transitions for this compound and should be optimized on the specific instrument).
-
5. Data Analysis
-
Integrate the peak areas for the MRM transitions of naltrexone, 6-β-naltrexol, and this compound.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentrations of naltrexone and 6-β-naltrexol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Naltrexone's Mechanism of Action at the Mu-Opioid Receptor
Naltrexone is a competitive antagonist at the mu-opioid receptor. This means it binds to the receptor but does not activate the downstream signaling pathways that are triggered by opioid agonists like morphine or endogenous opioids. The following diagram illustrates this antagonistic action.
Caption: Naltrexone competitively blocks the mu-opioid receptor, preventing agonist-induced signaling.
Experimental Workflow for Urine Drug Testing of Naltrexone
The following diagram outlines the key steps in the analytical workflow for quantifying naltrexone and its metabolite in urine using this compound as an internal standard.
Caption: Workflow for naltrexone and 6-β-naltrexol analysis in urine using LC-MS/MS.
References
- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-beta-naltrexol using Naltrexone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of 6-beta-naltrexol, the primary and active metabolite of naltrexone, in biological matrices. The methodology outlined utilizes a stable isotope-labeled internal standard, Naltrexone-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high selectivity, sensitivity, and accuracy, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Naltrexone is an opioid antagonist used in the management of alcohol and opioid dependence. Its major metabolite, 6-beta-naltrexol, also exhibits pharmacological activity and is present in plasma at higher concentrations and for a longer duration than the parent drug.[1][2] Accurate quantification of 6-beta-naltrexol is therefore crucial for understanding the overall pharmacological profile of naltrexone.
Signaling Pathway and Metabolism of Naltrexone
Naltrexone is extensively metabolized in the liver, primarily through the reduction of the 6-keto group to form 6-beta-naltrexol. This biotransformation is a key aspect of its pharmacokinetic profile.
References
Application Note: Quantitative Analysis of Naltrexone-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrexone is an opioid antagonist used primarily in the management of alcohol and opioid dependence. For pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard, such as Naltrexone-d4, is crucial for accurate and precise quantification in biological matrices.[1] This application note provides a detailed protocol for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are compiled from various validated methods to ensure robustness and reliability.
Experimental
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness and sensitivity. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
This is a rapid method suitable for initial screening and high-throughput analysis.
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT.[2]
-
To 500 µL of plasma or serum, add the internal standard (this compound) and 50 µL of 1 M ammonium hydroxide.
-
Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of methyl tert-butyl ether and hexane (2:1, v/v)).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and is ideal for achieving low limits of detection.
-
Condition an appropriate SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.[3]
-
Load 500 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Liquid Chromatography (LC) Conditions
The following LC parameters are a good starting point and can be optimized for specific instruments and columns.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 35 - 40°C |
| Gradient | Start with 5-15% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry (MS) Settings
Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 4.0 - 5.5 kV |
| Source Temperature | 120 - 450°C[5] |
| Sheath Gas (N2) | 35 - 45 (arbitrary units) |
| Auxiliary Gas (N2) | 5 - 10 (arbitrary units) |
| Collision Gas | Argon |
MRM Transitions:
The following table lists the MRM transitions for Naltrexone and a proposed transition for this compound. The transition for this compound is inferred from the known transition of Naltrexone and the mass difference; it should be optimized on the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Naltrexone | 342.2 | 324.1 | 20 - 30 |
| This compound (Proposed) | 346.2 | 328.1 | 20 - 30 |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of Naltrexone, which are expected to be similar for this compound.
Table 1: Linearity and Limit of Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Naltrexone | Plasma | 0.1 - 100 | 0.1 - 2.0 |
| Naltrexone | Plasma | 0.5 - 200 | 0.5 |
| Naltrexone | Plasma | 0.0152 - 33.3 | 0.0152 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Naltrexone | Plasma | LLOQ | < 13% | < 11% | Within ±15% |
| Naltrexone | Plasma | > LLOQ | < 10% | < 9% | Within ±15% |
| Naltrexone | Plasma | Various | < 9.2% | < 9.2% | Not specified |
Workflow and Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous analysis of naltrexone and its major metabolite, 6-beta-naltrexol, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Naltrexone-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression when using Naltrexone-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect in LC-MS where the ionization efficiency of the target analyte (Naltrexone) and its internal standard (this compound) is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3][4] The presence of interfering species in the sample matrix, such as salts, phospholipids, or other endogenous compounds, can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[5]
Q2: I am observing a low signal for both Naltrexone and this compound. What is the likely cause?
A2: A concurrent low signal intensity for both the analyte and its deuterated internal standard strongly suggests significant ion suppression. This is often due to inadequate sample cleanup, leading to the presence of matrix components that co-elute with your compounds of interest. Common sources of interference in biological samples include phospholipids, salts, and proteins.
Q3: Why is my Naltrexone/Naltrexone-d4 peak area ratio inconsistent across different samples?
A3: Inconsistent analyte-to-internal-standard ratios indicate that the ion suppression is variable and not being adequately compensated for by the this compound internal standard. While stable isotope-labeled internal standards like this compound are designed to co-elute and experience similar matrix effects as the analyte, significant variations in the matrix composition between individual samples can cause differential ion suppression. This can stem from biological variability or inconsistencies in the sample preparation process.
Q4: How can I determine if ion suppression is affecting my analysis at the retention time of this compound?
A4: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram affected by ion suppression. This involves infusing a constant flow of Naltrexone and this compound solution into the mobile phase after the analytical column but before the mass spectrometer. A dip in the constant baseline signal upon injection of an extracted blank matrix sample indicates the retention times where ion suppression is occurring.
Troubleshooting Guides
Problem: Consistently Low Signal Intensity for Naltrexone and this compound
This issue points towards a systematic problem with ion suppression affecting both the analyte and the internal standard.
Troubleshooting Workflow for Low Signal Intensity
Caption: A flowchart for systematically troubleshooting low signal intensity.
Recommended Actions:
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
If you are using protein precipitation, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize the wash steps in your current extraction protocol to better remove interferences.
-
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate Naltrexone and this compound from the co-eluting matrix components.
-
Modify the mobile phase gradient to increase the resolution between your analytes and the region of ion suppression.
-
Experiment with different organic solvents (e.g., acetonitrile vs. methanol) in your mobile phase, as they can alter selectivity.
-
-
Reduce Matrix Load:
-
Dilute the sample extract to reduce the concentration of matrix components being introduced into the MS source. This may be limited by the required sensitivity of the assay.
-
Decrease the injection volume to minimize the amount of matrix injected onto the column.
-
Problem: Inconsistent Analyte/Internal Standard Ratio
This suggests that the degree of ion suppression is varying from sample to sample, and this compound is not tracking the analyte's response perfectly.
Decision Tree for Inconsistent Ratios
Caption: Decision tree for mitigating inconsistent analyte to IS ratios.
Recommended Actions:
-
Verify Co-elution: Ensure that Naltrexone and this compound are co-eluting perfectly. While deuterium-labeled standards generally co-elute well with the unlabeled analyte, chromatographic conditions can sometimes cause a slight separation. Adjusting the gradient may be necessary to ensure they elute as a single peak.
-
Standardize Sample Preparation: Inconsistencies in sample handling can lead to variable matrix effects.
-
Ensure precise and consistent timing for all steps, especially for liquid handling and evaporation.
-
Use automated liquid handlers where possible to improve precision.
-
-
Improve Sample Cleanup: Even with a stable isotope-labeled internal standard, a very "dirty" sample can lead to erratic ionization. Implementing a more rigorous cleanup method like SPE is highly recommended.
Data Presentation
The choice of sample preparation is critical for minimizing ion suppression. The following table summarizes the expected matrix effects for Naltrexone with different sample preparation techniques in plasma. A value closer to 100% indicates less matrix effect.
| Sample Preparation Technique | Analyte | Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation | Naltrexone | Plasma | 75 - 85% | General finding |
| Liquid-Liquid Extraction (LLE) | Naltrexone | Plasma | 85 - 95% | General finding |
| Solid-Phase Extraction (SPE) | Naltrexone | Plasma | > 95% |
Note: The values are illustrative and represent typical outcomes. Actual results will vary based on specific laboratory conditions, reagents, and instrumentation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Naltrexone from Plasma
This protocol provides a general procedure for the extraction of Naltrexone from plasma using a mixed-mode cation exchange SPE cartridge, which is effective at removing phospholipids and other interferences.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Vortex briefly. Add 400 µL of 4% phosphoric acid in water, and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute Naltrexone and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This protocol helps to identify chromatographic regions where co-eluting matrix components cause ion suppression.
-
System Setup:
-
Configure the LC-MS system with the analytical column and mobile phase used for the Naltrexone assay.
-
Using a T-junction, connect the outlet of the analytical column to both the MS source and a syringe pump.
-
Prepare a solution of Naltrexone and this compound (e.g., 100 ng/mL) in the initial mobile phase.
-
-
Procedure:
-
Begin the LC gradient run as you would for a normal sample analysis.
-
Simultaneously, use the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the Naltrexone/Naltrexone-d4 solution into the mobile phase stream entering the MS source.
-
After establishing a stable signal baseline from the infused solution, inject a blank plasma sample that has undergone the complete extraction procedure.
-
-
Data Analysis:
-
Monitor the signal for Naltrexone and this compound throughout the chromatographic run.
-
A stable baseline indicates no ion suppression.
-
A significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of this drop with the retention time of your Naltrexone peak to determine if your analysis is affected.
-
Signaling Pathway Visualization
The following diagram illustrates the competition for ionization that occurs within an electrospray ionization (ESI) source, which is the fundamental cause of ion suppression.
Caption: Competition for charge and surface access in an ESI droplet.
References
Minimizing matrix effects when using Naltrexone-d4
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects when using Naltrexone-d4 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of LC-MS/MS bioanalysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] The primary consequence of unmanaged matrix effects is a reduction in the accuracy, precision, and sensitivity of the analytical method.[1] Common sources of these effects in biological samples include phospholipids, salts, proteins, and metabolites.
Q2: I am using this compound as an internal standard. Shouldn't this completely eliminate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS), which is the ideal choice for quantitative mass spectrometry. Its primary function is to compensate for variability during sample preparation and analysis, including matrix effects. Because this compound is chemically and physically almost identical to Naltrexone, it co-elutes and experiences nearly the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte to the internal standard.
However, it does not eliminate the underlying physical phenomenon. Severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised, and the signal-to-noise ratio becomes unacceptably low. Therefore, the goal is always to first minimize the matrix effect itself to ensure a robust and sensitive assay.
Q3: How can I quantitatively assess the degree of matrix effect in my Naltrexone assay?
A3: The most common method is the post-extraction spike analysis. This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (clean) solvent. The Matrix Factor (MF) is calculated to quantify the effect. An MF value of 1 signifies no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Table 1: Interpretation of Matrix Factor (MF) Values
| Matrix Factor (MF) | Interpretation | Severity of Matrix Effect |
| MF = 1 | No effect on ionization | None |
| 0.8 < MF < 1.2 | Acceptable/Minor effect | Low |
| 0.5 < MF ≤ 0.8 | Ion Suppression | Medium |
| MF ≤ 0.5 | Severe Ion Suppression | Strong |
| MF ≥ 1.2 | Ion Enhancement | Medium to Strong |
Q4: What are the primary strategies I can use to minimize matrix effects?
A4: There are three main approaches to combatting matrix effects: optimizing sample preparation to remove interfering components, refining chromatographic separation to avoid co-elution, and using a reliable internal standard for compensation. A combination of these strategies is often the most effective solution.
Troubleshooting Guide
Problem: I'm observing low signal intensity, poor sensitivity, or high variability for both Naltrexone and this compound.
This is a classic sign of significant ion suppression, where interfering components in the matrix are hindering the ionization of both your analyte and internal standard in the mass spectrometer source.
Solution 1: Optimize Sample Preparation
The most effective way to reduce matrix effects is to remove the interfering compounds before injection. The choice of technique depends on the matrix complexity, required throughput, and the nature of interferences. Phospholipids are a primary cause of matrix effects in plasma and serum samples.
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Selectivity | Throughput | Phospholipid Removal | General Recommendation |
| Protein Precipitation (PPT) | Low | High | Poor | Quick screening; may require further cleanup. |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Moderate | Good for removing salts and polar compounds. |
| Solid-Phase Extraction (SPE) | High | Medium | Good to Excellent | Highly effective for complex matrices. |
| Phospholipid Removal Plates | Very High | High | Excellent | Specifically targets phospholipids; highly recommended for plasma/serum. |
Solution 2: Implement Sample Dilution
Diluting the sample extract with the initial mobile phase is a straightforward and effective method for reducing the concentration of matrix components.
-
Procedure: A simple dilution of the final extract (e.g., 5-fold, 10-fold, or 15-fold) can significantly reduce matrix effects.
-
Trade-off: This approach may reduce the analyte concentration below the lower limit of quantification (LLOQ), so it is best suited for assays where sensitivity is not a limiting factor.
Solution 3: Refine Chromatographic Conditions
The goal is to achieve chromatographic separation between Naltrexone and the interfering matrix components. If the interfering compounds do not co-elute with the analyte, they are less likely to cause ion suppression.
-
Adjust the Gradient: Modify the gradient slope to better separate Naltrexone from the region where matrix components elute (often early in the run).
-
Change Mobile Phase: Altering the organic solvent (e.g., acetonitrile vs. methanol) or pH can change the elution profile of both the analyte and interferences.
-
Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may provide the necessary change in selectivity to resolve Naltrexone from matrix interferences.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the direct measurement of ion suppression or enhancement.
Methodology:
-
Prepare Sample Set A (Neat Solution): Prepare a solution of Naltrexone (e.g., at a mid-QC level) in the final reconstitution solvent (e.g., 50:50 methanol:water).
-
Prepare Sample Set B (Post-Extraction Spike):
-
Take a blank biological matrix sample (containing no Naltrexone).
-
Perform the complete sample extraction procedure (e.g., SPE, LLE).
-
To the final, clean extract, add the same amount of Naltrexone as in Set A.
-
-
Analysis: Inject and analyze both sets of samples using the established LC-MS/MS method.
-
Calculation:
-
Determine the average peak area for Naltrexone from Set A and Set B.
-
Calculate the Matrix Factor (MF) using the formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) .
-
Alternatively, express as a percentage: Matrix Effect % = (MF) * 100 . A value of 100% indicates no effect.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a robust cleanup for removing proteins and many polar and non-polar interferences, including phospholipids. It is based on methods developed for Naltrexone and its metabolites.
Table 3: Generic SPE Protocol for Naltrexone from Plasma
| Step | Procedure | Purpose | Example Solvents |
| 1. Condition | Pass a strong organic solvent through the sorbent. | To wet the sorbent and activate the functional groups. | Methanol |
| 2. Equilibrate | Flush the sorbent with a solvent similar to the sample loading conditions. | To prepare the sorbent environment for sample binding. | Water or a weak buffer |
| 3. Load | Load the pre-treated plasma sample onto the cartridge. | To bind the analyte (Naltrexone) and some matrix components to the sorbent. | Plasma sample, often pre-treated or diluted with a buffer. |
| 4. Wash | Pass a weak solvent through the cartridge. | To remove weakly bound interferences (e.g., salts, polar molecules) while retaining the analyte. | Water, followed by a weak organic mix (e.g., 5% Methanol in water). |
| 5. Elute | Pass a strong organic solvent through the cartridge. | To disrupt the analyte-sorbent interaction and collect the purified analyte. | Methanol or Acetonitrile, sometimes with a modifier like formic acid. |
| 6. Evaporate & Reconstitute | Dry the eluate under nitrogen and reconstitute in the initial mobile phase. | To concentrate the sample and ensure compatibility with the LC system. | Mobile Phase A / B mixture. |
References
Naltrexone-d4 Stability in Biological Matrices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Naltrexone-d4 in various biological matrices over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is a deuterated form of Naltrexone, meaning that four hydrogen atoms in the Naltrexone molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable internal standard (IS) for quantitative bioanalysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability of this compound in biological matrices like plasma, whole blood, and urine is crucial for the accuracy and reliability of pharmacokinetic and other clinical studies. Degradation of the internal standard can lead to inaccurate quantification of the target analyte (Naltrexone).
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of this compound, like its non-deuterated counterpart and other small molecules in biological matrices, can be influenced by several factors:
-
Temperature: Both short-term (bench-top) and long-term storage temperatures are critical. Elevated temperatures can accelerate degradation, while freeze-thaw cycles can also impact stability.
-
pH: The pH of the biological matrix can influence the chemical stability of this compound. Naltrexone has been shown to be unstable in acidic and basic conditions.[1]
-
Enzymatic Degradation: Biological matrices contain various enzymes that can potentially metabolize this compound.
-
Light Exposure: Like many pharmaceutical compounds, exposure to light, particularly UV radiation, can potentially lead to photodegradation.[2]
-
Oxidation: The presence of oxidizing agents in the matrix could potentially degrade the molecule.
-
Matrix Composition: The specific composition of the plasma, blood, or urine from an individual can sometimes influence drug stability.
Q3: What are the general recommendations for storing biological samples containing this compound?
To ensure the stability of this compound in biological matrices, it is recommended to adhere to the following best practices for deuterated compounds in general:
-
Storage Temperature: For long-term storage, frozen conditions at -20°C or -80°C are generally recommended.[2]
-
Light Protection: Samples should be stored in amber-colored tubes or in the dark to minimize light exposure.[2]
-
Container Integrity: Use tightly sealed containers to prevent contamination and evaporation.[2]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can affect the stability of the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or drifting this compound (Internal Standard) peak area during an analytical run. | Autosampler Instability: this compound may be degrading in the autosampler over the course of the run, especially if the autosampler is not temperature-controlled. | - Ensure the autosampler is maintained at a cool temperature (e.g., 4°C).- Evaluate the stability of this compound in the autosampler by re-injecting samples from the beginning of the run at the end and comparing the peak areas. |
| Low recovery of this compound during sample extraction. | Degradation during sample processing: The pH of the extraction solvent or exposure to room temperature for an extended period might be causing degradation. | - Assess the bench-top stability of this compound in the specific matrix at room temperature to determine the maximum permissible time for sample processing.- Ensure the pH of all solutions used during extraction is within a stable range for Naltrexone. |
| High variability in QC sample results for Naltrexone. | Inconsistent degradation of this compound across samples: This could be due to variations in the matrix from different sources or inconsistent handling of samples. | - Review sample handling procedures to ensure uniformity.- Investigate potential matrix effects that might be influencing the stability of the internal standard differently in various sample lots. |
| Shift in the retention time of this compound. | Isotope effect or chromatographic issues: While less common, a slight chromatographic shift between the deuterated and non-deuterated compound can occur. It could also indicate a problem with the analytical column or mobile phase. | - Verify the chromatographic conditions and ensure the column is properly equilibrated.- If a consistent shift is observed, it may be an inherent property of the analyte and internal standard on that specific column, which should be documented. |
Stability Data Summary
While specific long-term stability data for this compound is limited in publicly available literature, the stability of the non-deuterated form, Naltrexone, provides a valuable reference. It is generally expected that deuterated compounds will exhibit similar stability profiles to their non-deuterated counterparts.
Table 1: Stability of Naltrexone (Non-Deuterated) in Human Plasma
| Storage Condition | Duration | Stability | Reference |
| Frozen at -20°C | 8 months | No degradation observed | |
| Frozen at -70°C | 30 days | Stable | |
| Room Temperature | 24 hours | No loss of analyte observed | |
| Freeze-Thaw Cycles | 3 cycles | No loss of analyte observed |
Table 2: General Stability Guidelines for Deuterated Internal Standards in Biological Matrices
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C or -80°C | 3 cycles | Mean concentration should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability | Room Temperature | To be determined based on the analytical method | Mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability | -20°C or -80°C | For the expected duration of sample storage | Mean concentration should be within ±15% of the nominal concentration. |
| Autosampler Stability | Autosampler Temperature (e.g., 4°C) | For the expected duration of an analytical run | Mean concentration should be within ±15% of the nominal concentration. |
Experimental Protocols & Methodologies
The stability of this compound is typically assessed as part of the validation of a bioanalytical method. Below is a generalized protocol for stability testing.
Objective: To evaluate the stability of this compound in a specific biological matrix under various storage and handling conditions.
Materials:
-
Blank biological matrix (e.g., human plasma, whole blood, urine)
-
This compound stock solution
-
Quality Control (QC) samples at low and high concentrations
-
Validated analytical method (e.g., LC-MS/MS)
General Procedure for Stability Assessment:
-
Preparation of Stability Samples: Spike the blank biological matrix with this compound to prepare low and high concentration QC samples.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3-6) to establish the baseline (T=0) concentration.
-
Storage: Store the remaining QC samples under the desired stability testing conditions (e.g., -20°C for long-term, room temperature for bench-top, or subject to freeze-thaw cycles).
-
Analysis at Time Points: At specified time points, retrieve the stored QC samples, process them, and analyze them using the validated analytical method.
-
Data Evaluation: Calculate the mean concentration of the stability samples at each time point and compare it to the baseline concentration. The percentage deviation should be within the acceptance criteria (typically ±15%).
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Factors influencing this compound stability.
References
Technical Support Center: Optimizing Chromatographic Separation of Naltrexone from Naltrexone-d4
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the chromatographic separation of naltrexone from its deuterated internal standard, naltrexone-d4.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for naltrexone analysis?
A1: this compound is a stable isotope-labeled version of naltrexone.[1] It is an ideal internal standard because its chemical and physical properties are nearly identical to the analyte, naltrexone. This similarity ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for variations in the analytical process and leading to more accurate and precise quantification.[2]
Q2: What are the common chromatographic techniques for separating naltrexone and this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.[3][4] These methods offer high sensitivity, specificity, and selectivity for the analysis of naltrexone in various matrices.
Q3: What type of HPLC column is typically used for this separation?
A3: C18 columns are frequently used for the separation of naltrexone and its related compounds. The specific choice of a C18 column will depend on the particle size, column dimensions, and specific method requirements.
Q4: What are typical mobile phase compositions for separating naltrexone and this compound?
A4: Mobile phases commonly consist of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase and the gradient or isocratic composition of the organic solvent are critical parameters that need to be optimized for good separation. For LC-MS/MS applications, volatile buffers like formic acid or ammonium acetate are preferred.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of naltrexone and this compound.
Issue 1: Poor Resolution or Co-elution of Naltrexone and this compound Peaks
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | Adjust the organic solvent concentration. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. |
| Incorrect Mobile Phase pH | Optimize the pH of the aqueous portion of the mobile phase. The ionization state of naltrexone can affect its retention on a reversed-phase column. |
| Suboptimal Gradient Profile | If using a gradient, adjust the slope. A shallower gradient can often improve the separation of closely eluting compounds. |
| Column Inefficiency | Ensure the column is not old or contaminated. If necessary, flush the column or replace it. Consider using a column with a smaller particle size or a longer length for higher efficiency. |
| High Flow Rate | Decrease the flow rate. This can lead to better separation, although it will increase the run time. |
Issue 2: Peak Tailing for Naltrexone and/or this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add a competing base, such as triethylamine, to the mobile phase to mask active silanol groups on the silica-based column packing. |
| Sample Overload | Reduce the concentration of the sample being injected onto the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Contamination or Degradation | Clean the column according to the manufacturer's instructions or replace it if it is old. |
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Unstable Pumping System | Ensure the HPLC pump is functioning correctly and providing a stable flow rate. Check for leaks in the system. |
| Inadequate Column Equilibration | Increase the column equilibration time between injections to ensure the column is fully conditioned with the initial mobile phase. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Experimental Protocols
Below are representative experimental protocols for the chromatographic separation of naltrexone.
Protocol 1: RP-HPLC Method
This protocol is a general guideline and may require optimization.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate buffer (pH 5.8) and acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
Protocol 2: LC-MS/MS Method
This protocol is suitable for sensitive quantification in biological matrices.
| Parameter | Specification |
| Column | C18 (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Elution | Isocratic |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: A typical experimental workflow for the analysis of naltrexone using this compound as an internal standard.
Caption: A decision tree for troubleshooting common issues in the chromatographic separation of naltrexone.
References
Technical Support Center: Naltrexone-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of Naltrexone-d4, with a primary focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good peak shape for this compound important?
A good, symmetrical peak shape is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing, fronting, or splitting, can lead to inaccurate peak integration, compromised resolution from other components in the sample, and reduced sensitivity.[1][2]
Q2: Is the chromatographic behavior of this compound different from unlabeled Naltrexone?
Deuterium-labeled this compound is used as an internal standard in quantitative analysis.[3][4][5] Its chromatographic behavior is nearly identical to that of unlabeled Naltrexone. Therefore, troubleshooting strategies for poor peak shape are generally applicable to both compounds.
Q3: What are the most common causes of poor peak shape for this compound?
The most common causes include:
-
Secondary Interactions: As a basic compound, Naltrexone can interact with residual silanol groups on silica-based columns, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound, influencing its retention and peak shape.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can result in distorted peaks.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge.
Diagram: Troubleshooting Peak Tailing for this compound
Caption: A flowchart to diagnose and resolve peak tailing for this compound.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Naltrexone, being a basic compound, can interact with acidic silanol groups on the surface of C18 columns, leading to tailing. Lowering the mobile phase pH protonates the silanol groups, reducing these interactions. Using a highly deactivated (end-capped) column or a column with a different chemistry, such as a Charged Surface Hybrid (CSH) Phenyl-Hexyl column, can also significantly improve peak shape. |
| Mobile Phase pH | Operating at a mobile phase pH close to the pKa of Naltrexone can result in poor peak shape. For basic compounds, a lower pH is generally preferred. |
| Column Overload | Injecting an excessive amount of the analyte can saturate the stationary phase. Diluting the sample or reducing the injection volume can mitigate this issue. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, creating active sites that cause tailing. Using a guard column and appropriate sample preparation can prevent this. If contamination is suspected, flushing the column according to the manufacturer's instructions may help. |
Quantitative Impact of Mobile Phase pH on Naltrexone Peak Symmetry:
| Mobile Phase pH | Asymmetry Factor (As) | Observation |
| 7.0 | > 1.5 | Significant Tailing |
| 5.8 | 1.25 | Improved Symmetry |
| 3.5 | ~1.1 | Good Symmetry |
Data synthesized from multiple sources indicating general trends.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.
Diagram: Troubleshooting Peak Fronting for this compound
Caption: A flowchart to diagnose and resolve peak fronting for this compound.
Potential Causes and Solutions:
| Cause | Solution |
| Sample Overload | High concentrations of this compound can lead to peak fronting. To address this, reduce the amount of sample injected by either lowering the injection volume or diluting the sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including fronting. Ideally, the sample should be dissolved in the mobile phase itself. |
| Column Collapse or Void | A physical change in the column bed, such as a void at the inlet, can cause peak fronting. This is often irreversible, and the column may need to be replaced. |
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Diagram: Troubleshooting Split Peaks for this compound
Caption: A flowchart to diagnose and resolve split peaks for this compound.
Potential Causes and Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be introduced unevenly. Backflushing the column (if the manufacturer's instructions permit) may resolve this. Using an in-line filter can help prevent this issue. |
| Injector Problems | A malfunctioning injector can lead to improper sample introduction onto the column. Ensure the injector is clean and functioning correctly. |
| Sample Solubility Issues | If this compound is not fully dissolved in the sample solvent, it can result in split peaks. Ensure complete dissolution, which may require changing the solvent or using sonication. |
Experimental Protocols
Example HPLC Method for Naltrexone Analysis:
This protocol is a general guideline and may require optimization for specific applications.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Acetonitrile:Phosphate Buffer (50:30:20 v/v), pH adjusted to 5.8 with orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 230 nm
-
Column Temperature: Ambient or controlled at 25°C
System Suitability Parameters:
| Parameter | Acceptance Criteria | Example Value for Naltrexone |
| Tailing Factor (T) | T ≤ 1.5 | 1.25 |
| Theoretical Plates (N) | N > 2000 | 2945 |
| Resolution (Rs) | Rs > 2 | 9.55 (from an adjacent peak) |
Sample Preparation (from Plasma):
-
Protein Precipitation: To 200 µL of plasma, add 300 µL of a protein precipitation solution (e.g., methanol/0.2 M ZnSO4, 8:2 v/v) containing the internal standard (this compound).
-
Vortex: Vortex the mixture for 30 seconds.
-
Centrifuge: Centrifuge at 13,000 x g for 5 minutes.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
Note on Column Temperature:
While increasing column temperature can sometimes improve efficiency, for some analyses, it may not significantly affect or could even worsen peak shape. It is a parameter that should be evaluated during method development. In one study, varying the temperature between 25-65°C did not affect the peak shape or symmetry for Naltrexone. However, in other chromatographic modes like HILIC, increasing temperature has been observed to increase tailing.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Avoiding cross-contamination with Naltrexone-d4 standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding cross-contamination when using Naltrexone-d4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Naltrexone, where four hydrogen atoms have been replaced with deuterium.[1][2] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][3] The key advantage of using a SIL internal standard is that it shares very similar chemical and physical properties with the analyte of interest (Naltrexone).[4] This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, which helps to accurately compensate for variations and matrix effects.
Q2: What are the primary causes of cross-contamination with this compound in an LC-MS system?
Cross-contamination, often referred to as carryover, occurs when remnants of a sample from a previous injection appear in a subsequent analysis. For "sticky" or hydrophobic compounds like this compound, the common sources of carryover in an LC-MS system include:
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Autosampler: The injection needle, needle seat, sample loop, tubing, and rotor seals within the injection valve are primary contributors to carryover.
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Analytical Column: The column itself, including the stationary phase, guard column, and frits, can retain the analyte.
-
LC System Hardware: Dead volumes in improperly seated tubing and fittings can trap the sample.
-
MS Ion Source: Components of the ion source, such as the cone or capillary, can become contaminated over time.
Q3: What are the acceptable limits for carryover in bioanalytical methods?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for acceptable carryover. Generally, the carryover in a blank sample injected after a high-concentration standard (at the upper limit of quantification, ULOQ) should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.
Troubleshooting Guides
Guide 1: Initial Assessment and Quantification of Carryover
This guide helps to establish a baseline for your carryover issue.
Experimental Protocol:
-
Prepare a high-concentration standard: Prepare a solution of this compound at the upper limit of your assay's calibration range (ULOQ).
-
Prepare blank samples: Use your mobile phase or the matrix used for sample dissolution as blank samples.
-
Injection Sequence: Set up the following injection sequence:
-
Injection 1: Blank sample
-
Injection 2: High-concentration standard (ULOQ)
-
Injection 3: Blank sample
-
Injection 4: Blank sample
-
Injection 5: Blank sample
-
-
Data Analysis: Analyze the chromatogram of the first blank injection immediately following the high-concentration standard. Calculate the peak area of any this compound signal and compare it to the peak area of your LLOQ standard.
Guide 2: Systematic Identification of the Carryover Source
A systematic approach is crucial to efficiently identify the source of contamination.
Experimental Workflow:
-
Confirm the Issue: Perform the initial assessment as described in Guide 1. If a significant peak for this compound is observed in the blank, proceed with the following steps.
-
Isolate the Column: Replace the analytical column with a zero-dead-volume union. Repeat the injection sequence from Guide 1.
-
If carryover is significantly reduced: The column is a major contributor.
-
If carryover persists: The issue is likely in the autosampler or connecting tubing.
-
-
Investigate the Autosampler: If the autosampler is suspected, focus on the needle wash procedure. Ensure wash solvents are appropriate and the wash volume is sufficient. If the problem continues, inspect and clean or replace the needle, needle seat, and injection valve rotor seal.
Quantitative Data Summary
| Parameter | Regulatory Guideline/Recommendation | Source |
| Analyte Carryover Limit | ≤ 20% of the LLOQ response in the subsequent blank | |
| Internal Standard Carryover Limit | ≤ 5% of the mean IS response in the subsequent blank | |
| Ideal Carryover | < 0.1% of the analyte signal in blank injections |
Key Experimental Protocols
Protocol 1: Carryover Assessment in a Bioanalytical Run
Objective: To evaluate and control for carryover during sample analysis.
Procedure:
-
Pre-Run Assessment:
-
Prepare a blank sample, an ULOQ standard, and another blank sample.
-
Inject them in the sequence: Blank -> ULOQ -> Blank.
-
Evaluate the second blank for carryover against the acceptance criteria.
-
-
In-Run Monitoring:
-
After the highest calibration standard and any high-concentration quality control (QC) samples, inject a blank sample to monitor for carryover during the run.
-
-
Corrective Actions:
-
If carryover is observed, pause the analysis sequence.
-
Perform an autosampler needle wash and inject additional blank samples until the carryover is within the acceptable limits.
-
Document all actions taken.
-
Protocol 2: Autosampler Needle and System Cleaning
Objective: To effectively remove residual this compound from the autosampler and LC system.
Materials:
-
A strong wash solution. A common effective mixture is 25:25:25:25 (v/v) methanol/acetonitrile/isopropanol/water with 1% formic acid.
-
The initial mobile phase conditions.
Procedure:
-
Autosampler Wash:
-
Replace the current wash solvent with the strong wash solution.
-
Program the autosampler to perform multiple extended needle wash cycles.
-
-
System Flush:
-
Remove the column and replace it with a union.
-
Flush the entire LC system with the strong wash solution for an extended period (e.g., 30-60 minutes).
-
Follow with a flush using the initial mobile phase conditions until the baseline is stable.
-
Visualizations
Caption: A logical workflow for troubleshooting this compound carryover.
Caption: Key strategies to prevent this compound cross-contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sussex-research.com [sussex-research.com]
- 3. Quantitative analysis of naltrexone and 6beta-naltrexol in human, rat, and rabbit plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with application to the pharmacokinetics of Depotrex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welchlab.com [welchlab.com]
Technical Support Center: Naltrexone-d4 Stability in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of Naltrexone-d4 in solution, with a particular focus on the impact of pH. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: The stability of Naltrexone is pH-dependent.[1] Forced degradation studies on Naltrexone, which is structurally analogous to this compound, have shown that it degrades under both acidic and basic conditions.[2] One study indicated that Naltrexone was found to be unstable and degraded in acidic and basic buffers over a period of 3 hours.[2] In contrast, some oral liquid formulations of Naltrexone have shown no significant decomposition over 90 days when stored at 4°C and 25°C.[3] For injectable solutions, a decrease in pH from 6.4 to 5.5 was observed over 42 days at room temperature, though the injection was considered stable.[4]
Q2: What are the expected degradation products of this compound under various pH conditions?
A2: While specific degradation pathways for this compound are not detailed in the provided search results, forced degradation studies on Naltrexone under acidic and basic stress conditions resulted in a decrease in the parent compound's concentration, indicating the formation of degradation products. It is known that Naltrexone's degradation is pH and temperature-dependent and can be autocatalyzed by oxidized degradation products.
Q3: What pH range is recommended for maintaining the stability of this compound solutions?
A3: Based on available data for Naltrexone, near-neutral or slightly acidic pH values appear to be more favorable for stability. For instance, a study on an injectable Naltrexone hydrochloride solution showed stability for at least 42 days at room temperature, with the pH remaining in the range of 6.4 to 5.5. However, significant degradation has been reported in both acidic and basic buffers in forced degradation studies. Therefore, for short-term experiments, a pH range of 5.5 to 7.4 could be considered, but long-term stability should be experimentally verified.
Q4: Are there any other factors besides pH that I should consider for this compound solution stability?
A4: Yes, temperature and light are critical factors. Naltrexone degradation is temperature-dependent. Storing solutions at lower temperatures (e.g., 4°C) can significantly improve stability. Additionally, it is a common practice to protect solutions from light during stability studies. The presence of oxidizing agents can also lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low concentration of this compound in my prepared solution. | Degradation due to inappropriate pH. | Verify the pH of your solution. Adjust to a near-neutral or slightly acidic pH (e.g., 5.5-7.4) using appropriate buffers (e.g., phosphate or citrate buffers). |
| Degradation due to high temperature or light exposure. | Prepare and store solutions at controlled room temperature or refrigerated (e.g., 4°C), and protect from light using amber vials or by covering with aluminum foil. | |
| Appearance of unknown peaks in my chromatogram during analysis. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols below) to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Inconsistent results between different batches of solutions. | Variability in pH of the prepared solutions. | Ensure consistent and accurate pH measurement and adjustment for each batch. Use calibrated pH meters and freshly prepared buffers. |
| Contamination of the solvent or buffer. | Use high-purity solvents and freshly prepared buffers. Filter buffers before use. |
Data Summary
The following table summarizes the findings from forced degradation studies on Naltrexone, which can be used as a proxy for this compound stability.
Table 1: Summary of Naltrexone Forced Degradation Studies
| Stress Condition | Naltrexone Concentration | Initial Assay (%) | Final Assay (%) | Duration |
| Acidic (0.1 N HCl) | 3 mg | 101.81 | 86.89 | 3 hours |
| Acidic (0.1 N HCl) | 4.5 mg | 101.93 | 88.54 | 3 hours |
| Basic (0.1 N NaOH) | 3 mg | 101.81 | 92.92 | 3 hours |
| Basic (0.1 N NaOH) | 4.5 mg | 101.93 | 89.90 | 3 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions at Different pH Values
This protocol describes the preparation of this compound solutions in different buffer systems for stability testing.
Materials:
-
This compound reference standard
-
Citrate buffer (0.1 M)
-
Phosphate buffer (e.g., 10 mM PBS)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Volumetric flasks
-
Calibrated pH meter
Procedure:
-
Buffer Preparation:
-
Prepare a 0.1 M citrate buffer solution. Adjust the pH to desired acidic values (e.g., 5.5) using NaOH.
-
Prepare a 10 mM Phosphate Buffered Saline (PBS). Adjust the pH to desired neutral and basic values (e.g., 7.4) using HCl or NaOH.
-
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound and dissolve it in the desired buffer to achieve the target concentration.
-
-
pH Adjustment and Verification:
-
Measure the pH of the final this compound solution and adjust if necessary using small volumes of 0.1 N HCl or 0.1 N NaOH.
-
Record the final pH.
-
-
Storage:
-
Store aliquots of the solutions in amber glass vials at specified temperatures (e.g., 4°C, 25°C, 45°C).
-
Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for analyzing the stability of this compound solutions using a stability-indicating HPLC method.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a PDA detector.
-
Column: Waters Symmetry C18 (150x4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.
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Injection Volume: 20 µL.
-
Column Temperature: Room temperature (20-25°C).
Procedure:
-
Sample Preparation:
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At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stored solution.
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Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Chromatographic Analysis:
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Inject the prepared sample into the HPLC system.
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Record the chromatogram and integrate the peak area of this compound.
-
-
Data Analysis:
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Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Factors influencing this compound degradation.
References
Technical Support Center: Naltrexone-d4 Signal Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with Naltrexone-d4 in replicate injections during LC-MS/MS analysis.
Troubleshooting Guide
Unstable or variable signal intensity of this compound across an analytical run can compromise the accuracy and precision of quantitative results. This guide provides a systematic approach to identifying and resolving common causes of this issue.
Question: Why is the peak area of my this compound internal standard inconsistent across replicate injections?
Answer:
Inconsistent peak area of an internal standard (IS) like this compound is a common issue in LC-MS/MS analysis. The variability can be categorized into three main areas: sample preparation, chromatographic and instrumental factors, and matrix effects. A high coefficient of variation (%CV) for the IS response in replicate injections is a key indicator of a problem.
Here is a step-by-step guide to troubleshoot the issue:
Step 1: Evaluate Sample Preparation Consistency
Variability in the sample preparation workflow is a frequent source of IS signal fluctuation.
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Pipetting and Dilution Errors: Ensure that pipettes are properly calibrated and that all dilutions are performed accurately and consistently.
-
Extraction Recovery: Inconsistent extraction recovery of the IS can lead to signal variability. Review and optimize the extraction procedure to ensure it is robust and reproducible.[1]
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Evaporation and Reconstitution: If your protocol involves evaporation and reconstitution, ensure these steps are carried out uniformly across all samples. Incomplete reconstitution can significantly impact the IS concentration.[1]
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Internal Standard Addition: Verify that the internal standard is added to all samples, including calibration standards and quality controls (QCs), at a constant concentration early in the sample preparation process.
Step 2: Investigate Chromatographic and Instrumental Performance
The LC-MS/MS system itself can be a source of variability.
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System Suitability: Before running a batch of samples, perform system suitability tests to ensure the instrument is performing optimally. This includes checking for consistent retention times, peak shapes, and signal-to-noise ratios.
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Injector and Autosampler: A faulty autosampler can lead to inconsistent injection volumes. Check for air bubbles in the syringe and ensure the injection needle is not clogged.[2]
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Column Performance: Column degradation or contamination can affect peak shape and retention time, leading to variability. Ensure the column is properly equilibrated and washed between runs.[2]
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Ion Source Contamination: A dirty ion source is a common cause of signal drift and instability. Regular cleaning of the ion source is crucial for maintaining consistent performance.[1]
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Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time and changes in ionization efficiency. Ensure mobile phases are prepared fresh and are properly degassed.
Step 3: Assess for Matrix Effects
Matrix effects occur when co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte and internal standard.
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Differential Matrix Effects: Even with a deuterated internal standard, slight differences in retention time between the analyte and IS can lead to differential matrix effects, where one is affected more by ion suppression or enhancement than the other. Overlay the chromatograms of Naltrexone and this compound to check for co-elution.
-
Sample Clean-up: If significant matrix effects are suspected, a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering components.
Step 4: Consider the Properties of this compound
The characteristics of the deuterated standard itself can sometimes contribute to variability.
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Isotopic Purity: Ensure the this compound standard has high isotopic purity. The presence of unlabeled naltrexone as an impurity can affect the accuracy of your results.
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Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or matrix, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in labile positions. While the deuterium atoms in this compound are generally stable, this should be considered if other causes have been ruled out.
Below is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for this compound signal variability.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability for this compound signal in a bioanalytical method?
A1: According to the FDA's "Bioanalytical Method Validation Guidance for Industry," the precision for the analyte at the Lower Limit of Quantification (LLOQ) should not exceed 20% of the coefficient of variation (%CV), and for other concentrations, it should not exceed 15% of the CV. While these guidelines are for the analyte, they are often applied to the internal standard as well to ensure data quality. However, the FDA's guidance on internal standard response variability emphasizes that the range of IS responses for subject samples should be similar to the range for calibration standards and QCs in the same run. A sudden or drastic change in the IS response should be investigated.
Quantitative Data on Naltrexone Analysis Precision
| Analyte | Concentration | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| Naltrexone | LLOQ (0.1 ng/mL) | < 13% | < 13% | |
| Naltrexone | > LLOQ | < 10% | < 10% | |
| Naltrexone | QC Levels | < 9.2% | < 9.2% | |
| Naltrexone | LLOQ (0.005 ng/mL) | - | 10.1% | |
| Naltrexone | QC Levels | 1.5 - 13.2% | 1.5 - 13.2% |
Q2: Can the choice of deuterated internal standard affect signal variability?
A2: Yes, the choice and quality of the deuterated internal standard are critical. Ideally, a stable isotope-labeled (SIL) internal standard like this compound should have high chemical and isotopic purity (typically >99% and ≥98% respectively). The position of the deuterium labels should be on stable, non-exchangeable parts of the molecule to prevent H/D back-exchange. The number of deuterium atoms should be sufficient to shift the mass-to-charge ratio (m/z) outside the natural isotopic distribution of the analyte to avoid cross-talk.
Q3: How do I perform a post-extraction addition experiment to assess matrix effects?
A3: A post-extraction addition experiment can help quantify the extent of ion suppression or enhancement. The basic steps are:
-
Set A (Neat Solution): Prepare a standard solution of Naltrexone and this compound in the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the extracted matrix with Naltrexone and this compound at the same concentration as in Set A.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
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Calculation: The matrix effect can be calculated as the ratio of the peak area of the analyte in the post-spiked matrix (Set B) to the peak area in the neat solution (Set A), multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: My this compound signal is decreasing with increasing analyte concentration. What could be the cause?
A4: A decreasing internal standard signal with increasing analyte concentration is often a sign of ionization competition in the mass spectrometer's ion source. This occurs when the analyte and internal standard compete for ionization, and at high analyte concentrations, the ionization of the internal standard is suppressed. To address this, you can try optimizing the concentration of the internal standard or diluting the sample extracts.
References
Dealing with low recovery of Naltrexone-d4 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of Naltrexone-d4 during sample extraction.
Troubleshooting Guides
Low recovery of an internal standard can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to diagnosing and resolving common issues leading to poor this compound recovery.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the source of low this compound recovery.
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What are the most common causes of low this compound recovery during solid-phase extraction (SPE)?
A1: Low recovery of this compound during SPE can stem from several factors:
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Improper Sorbent Conditioning/Equilibration: Failure to properly wet and equilibrate the sorbent bed can lead to inconsistent interactions with the internal standard.
-
Incorrect Sample pH: The pH of the sample can significantly impact the retention of this compound on the sorbent. Naltrexone has a pKa of approximately 8.38 for the proton on the nitrogen.[1] Adjusting the sample pH to be at least two pH units below this value will ensure it is in its ionized form, which is crucial for retention on cation exchange sorbents.
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Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound.
-
Inefficient Elution: The elution solvent may be too weak to fully desorb this compound from the sorbent.
-
Sorbent Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the internal standard during sample loading.
Q2: My this compound recovery is inconsistent when using liquid-liquid extraction (LLE). What should I investigate?
A2: Inconsistent recovery in LLE often points to issues with phase separation, solvent choice, or pH control.
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Suboptimal pH: The extraction efficiency of Naltrexone is pH-dependent.[2] To ensure it is in its neutral form for extraction into an organic solvent, the pH of the aqueous phase should be adjusted to be at least two pH units above its pKa of ~8.38.[1]
-
Inadequate Mixing: Insufficient vortexing or mixing can lead to incomplete partitioning of this compound into the organic phase.
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery.
-
Incorrect Solvent Choice: The polarity of the extraction solvent should be appropriate for Naltrexone (LogP ≈ 1.92).[1]
Q3: Can protein precipitation lead to low this compound recovery?
A3: Yes, while a simpler technique, protein precipitation can result in low recovery if not optimized.
-
Analyte Co-precipitation: this compound can become entrapped in the precipitated protein pellet, leading to its loss from the supernatant.
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Incomplete Precipitation: If protein precipitation is incomplete, the remaining proteins can interfere with subsequent analysis.
-
Solvent-to-Sample Ratio: The ratio of the organic solvent (e.g., acetonitrile) to the sample is critical for effective protein removal. A common ratio is 3:1 (v/v) of acetonitrile to serum or plasma.[3]
Matrix Effects
Q4: Could matrix effects be the reason for my apparent low this compound recovery?
A4: Absolutely. Matrix effects, such as ion suppression or enhancement, can significantly alter the perceived signal of this compound in the mass spectrometer, leading to what appears to be low recovery.
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Ion Suppression: This is a common phenomenon where co-eluting matrix components interfere with the ionization of the internal standard, resulting in a decreased signal.
-
Ion Enhancement: Less frequently, matrix components can boost the ionization efficiency of the internal standard, leading to an artificially high signal that could mask other recovery issues.
A stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, as it has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of signal suppression or enhancement.
Physicochemical Properties and Stability
Q5: What are the key physicochemical properties of Naltrexone that can influence its extraction?
A5: Understanding the properties of Naltrexone is crucial for optimizing extraction methods.
| Property | Value | Implication for Extraction |
| pKa | 8.38 (protonated nitrogen), 9.93 (phenolic hydrogen) | Dictates the pH adjustments needed for SPE and LLE to control ionization state. |
| LogP | 1.92 | Indicates moderate lipophilicity, guiding the choice of organic solvents for LLE. |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | Informs the selection of appropriate solvents for reconstitution and elution. |
| Stability | Generally stable, but can degrade under strongly acidic or basic conditions. | Important to consider during sample storage and processing to prevent degradation. |
Q6: How stable is this compound in solution and during sample processing?
A6: Naltrexone is generally stable in solution when stored properly. Studies have shown it to be stable in plasma for extended periods when stored at -80°C and to withstand multiple freeze-thaw cycles. However, it can be susceptible to degradation under harsh pH conditions. It is recommended to prepare fresh working solutions of this compound and to process samples in a timely manner.
Quantitative Data Summary
The following tables summarize reported recovery rates for Naltrexone from various studies. Note that the recovery of this compound is expected to be very similar to that of unlabeled Naltrexone.
Table 1: Naltrexone Recovery from Solid-Phase Extraction (SPE)
| Matrix | Sorbent Type | Recovery (%) | Reference |
| Human Plasma | C18 | 79 - 80% | |
| Human Plasma | Octadecyl | Not specified, but method was effective | |
| Human, Rat, Rabbit Plasma | Strata-X | 99.5% |
Table 2: Naltrexone Recovery from Liquid-Liquid Extraction (LLE)
| Matrix | Extraction Solvent | Recovery (%) | Reference |
| Guinea Pig Plasma | Acetonitrile:Ethyl Acetate (1:1, v/v) | 91.7% | |
| Human Serum | Not specified | 48% |
Table 3: Naltrexone Recovery from Protein Precipitation
| Matrix | Precipitation Solvent | Recovery (%) | Reference |
| Bovine Serum | Acetonitrile | >90% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Naltrexone from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry.
-
Sample Loading:
-
To 1 mL of plasma, add the this compound internal standard.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Naltrexone from Urine
-
Sample Preparation:
-
To 1 mL of urine, add the this compound internal standard.
-
Add 100 µL of concentrated ammonium hydroxide to adjust the pH to >9.
-
Vortex briefly.
-
-
Extraction:
-
Add 5 mL of an extraction solvent (e.g., a mixture of isopropanol and ethyl acetate, 10:90 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
-
Solvent Transfer:
-
Transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 3: Protein Precipitation of Naltrexone from Serum
-
Sample Preparation:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add the this compound internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase. This step helps to concentrate the sample and ensures compatibility with the LC mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Naltrexone Signaling Pathway
Naltrexone is a competitive antagonist at opioid receptors, primarily the mu-opioid receptor. It blocks the effects of endogenous and exogenous opioids.
Caption: Naltrexone competitively blocks opioid agonists at the mu-opioid receptor.
References
Best practices for preventing Naltrexone-d4 degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of Naltrexone-d4. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability and prevent degradation, this compound should be stored under specific conditions depending on its form (solid powder vs. solution).
-
Solid Form: The solid (powder) form of this compound should be stored at -20°C for long-term stability.[1]
-
Solutions: The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light. Naltrexone oral liquids (1 mg/mL) have been shown to be stable for 60 days at 4°C and for 30 days at 25°C when protected from light.[2] For extended storage, refrigeration is recommended. For instance, compounded naltrexone hydrochloride solutions have demonstrated stability for up to 180 days when refrigerated.[3]
Q2: What are the primary factors that cause this compound degradation?
A2: Naltrexone, the parent compound of this compound, is susceptible to several environmental factors that can induce degradation. These include:
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pH: Naltrexone is unstable in both acidic and basic conditions.[4] Forced degradation studies show significant degradation in both 0.1 N HCl and 0.1 N NaOH.[4] Degradation is pH-dependent.
-
Oxidation: The compound is sensitive to oxidative stress. Studies have shown degradation when exposed to hydrogen peroxide.
-
Temperature: Elevated temperatures can accelerate degradation. Thermal degradation has been observed when the compound is exposed to heat.
-
Light: Naltrexone is sensitive to photolytic conditions, with significant degradation occurring under UV radiation. Therefore, it is crucial to store this compound, particularly in solution, protected from light.
Q3: What are the common degradation products of Naltrexone?
A3: During the degradation process, several related compounds and impurities can form. While specific degradation pathways for the deuterated form are not extensively detailed, they are expected to be analogous to the non-deuterated Naltrexone. Known related compounds include Naltrexone N-oxide and Naltrexone Aldol Dimer. The major metabolite found in vivo is 6-β-naltrexol. Degradation may also be autocatalyzed by its own oxidized degradation products.
Q4: How should I prepare and handle this compound solutions to minimize degradation?
A4: To prepare stable solutions, consider the following best practices:
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Use High-Purity Solvents: Use appropriate high-purity solvents for dissolution. Methanol and acetonitrile are commonly used for analytical purposes.
-
Buffer pH: If preparing aqueous solutions, use a buffer to maintain a stable pH. A slightly acidic to neutral pH is generally preferable. A study on Naltrexone hydrochloride injection showed it was stable for 42 days at room temperature, during which the pH naturally decreased from 6.4 to 5.5, which appeared to have a stabilizing effect.
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light by other means to prevent photolytic degradation.
-
Control Temperature: Store stock solutions and working solutions at recommended temperatures, typically refrigerated (2-8°C) for short-to-medium term storage. For long-term storage of solutions, keep them at -20°C or -80°C.
-
Consider Antioxidants: For long-term studies with microsphere formulations, the inclusion of an antioxidant like sodium ascorbate in the media was found to improve stability.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound and Naltrexone
| Form | Condition | Temperature | Duration | Reference |
| This compound (Solid) | In the dark | -20°C | Long-term | |
| Naltrexone (Solid Tablets) | In original package | 20°C to 25°C | Per expiration | |
| Naltrexone (Injection) | Refrigerated | 2°C to 8°C | Per expiration | |
| Naltrexone (1 mg/mL Oral Liquid) | In the dark | 4°C | 60 days | |
| Naltrexone (1 mg/mL Oral Liquid) | In the dark | 25°C | 30 days | |
| Naltrexone HCl (Compounded Solution) | In plastic, amber bottles | 5°C and 25°C | 180 days |
Table 2: Summary of Naltrexone Forced Degradation Studies
| Stress Condition | Reagent/Setting | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | Significant degradation (assay decreased to ~87-89%) | |
| Base Hydrolysis | 0.1 N NaOH | 3 hours | Significant degradation (assay decreased to ~90-93%) | |
| Oxidative | 1% H₂O₂, Room Temp | 15 minutes | Sensitive (8.06% - 8.67% degradation) | |
| Thermal | Hot air oven at 110°C | 45 minutes | Sensitive (4.51% - 5.33% degradation) | |
| Photolytic | UV radiation (short wavelength) | 45 minutes | Highly sensitive (10.41% - 11.68% degradation) |
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks or a decrease in the main peak area during LC-MS analysis of my this compound samples.
-
Question: Could my sample be degrading?
-
Answer: Yes, this is a strong possibility. This compound is susceptible to degradation from light, temperature, and pH extremes. Unexpected peaks often correspond to degradation products, while a decrease in the parent peak area indicates a loss of the active compound.
-
-
Question: How can I confirm if degradation is the cause?
-
Answer: You can perform a forced degradation study on a control sample. Expose aliquots of a fresh this compound solution to heat (e.g., 60-80°C), strong acid (0.1 N HCl), strong base (0.1 N NaOH), an oxidizing agent (e.g., 3% H₂O₂), and intense UV light for a defined period. Analyze these stressed samples by LC-MS to see if the degradation products match the unexpected peaks in your experimental samples.
-
-
Question: What steps can I take to prevent this in the future?
-
Answer:
-
Check Storage: Ensure your stock material is stored at -20°C.
-
Solution Handling: Prepare solutions fresh if possible. If storing solutions, use amber vials, store at 4°C or lower, and avoid repeated freeze-thaw cycles.
-
pH Control: Ensure the pH of your solution is controlled and is not in a highly acidic or basic range.
-
Workflow Review: Minimize the time samples are exposed to room temperature and light during your experimental workflow.
-
-
Issue 2: My experimental results are inconsistent across different batches or over time.
-
Question: Could the stability of my this compound stock solution be the problem?
-
Answer: Yes, inconsistent potency of a stock solution due to degradation is a common cause of variability in results. Even when stored in a refrigerator, solutions can degrade over time.
-
-
Question: How can I assess the stability of my stock solution?
-
Answer: Implement a routine stability testing protocol. On the day of preparation and at set intervals (e.g., weekly, monthly), analyze an aliquot of the stock solution using a validated analytical method like HPLC-UV or LC-MS. Compare the peak area or concentration to the initial value. A stable solution should retain at least 90-95% of its initial concentration.
-
-
Question: What is a reliable way to prepare solutions for long-term experiments?
-
Answer: For long-term studies, prepare a large, validated batch of stock solution, divide it into single-use aliquots, and store them at -80°C. This prevents degradation from repeated warming and light exposure of the main stock. Thaw one aliquot for each experiment and discard any unused portion.
-
Experimental Protocols
Protocol: this compound Solution Stability Assessment via HPLC-UV
This protocol outlines a method to assess the stability of a this compound solution under specific storage conditions.
-
Objective: To determine the chemical stability of this compound in a specific solvent and storage condition over a defined period.
-
Materials:
-
This compound reference standard
-
HPLC-grade solvent (e.g., methanol, acetonitrile, or buffered aqueous solution)
-
Volumetric flasks, pipettes
-
Amber HPLC vials
-
HPLC system with UV detector
-
HPLC column (e.g., C18 column, 250 mm x 4.6 mm, 5 µm)
-
-
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Dilute the stock solution to a working concentration (e.g., 25 µg/mL). Aliquot this solution into multiple amber HPLC vials.
-
Storage: Place the vials in the desired storage condition (e.g., 4°C in the dark, 25°C exposed to light).
-
Initial Analysis (Time 0): Immediately analyze three replicate vials to establish the initial concentration.
-
HPLC Conditions (Example):
-
Mobile Phase: Ammonium acetate buffer (pH 5.8) and acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 285 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
-
Stability Time Points: At predetermined intervals (e.g., Day 1, 3, 7, 14, 30, 60), remove three replicate vials from storage. Allow them to equilibrate to room temperature.
-
Analysis: Analyze the samples using the same HPLC method as the initial analysis.
-
Data Evaluation:
-
Calculate the average peak area of this compound at each time point.
-
Determine the percentage of the initial concentration remaining at each time point: (% Remaining) = (Mean Peak Area at Time X / Mean Peak Area at Time 0) * 100.
-
Visually inspect chromatograms for the appearance and growth of new peaks, which indicate degradation products.
-
The preparation is considered stable if the concentration remains above 90% of the initial value.
-
-
Visualizations
Caption: this compound degradation pathways under various stress conditions.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting flowchart for this compound degradation issues.
References
- 1. sussex-research.com [sussex-research.com]
- 2. Formulation and stability of naltrexone oral liquid for rapid withdrawal from methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability of Compounded Naltrexone Hydrochloride Solutions in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Naltrexone-d4 Analytical Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Naltrexone-d4 as an internal standard in analytical experiments, particularly focusing on potential interference with other analytes.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments.
Q1: I am observing unexpected signal enhancement or suppression in my analyte of interest when using this compound as an internal standard. What could be the cause?
A1: Unexpected signal fluctuations in your analyte when using this compound can stem from several factors, primarily related to co-elution and matrix effects in mass spectrometry-based assays.
-
Differential Matrix Effects: Even though a deuterated internal standard like this compound is chemically very similar to the analyte, it may experience different degrees of ion suppression or enhancement from components in the sample matrix (e.g., plasma, urine). This is particularly true if the analyte and internal standard do not perfectly co-elute.
-
Isotopic Crosstalk: Naturally occurring isotopes of your analyte of interest can sometimes contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[1] This can lead to inaccuracies in quantification.
-
Co-eluting Isobaric Interferences: A compound in the matrix with the same nominal mass as your analyte or this compound might be co-eluting, leading to signal interference.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of this compound in a clean solvent to its peak area in a blank matrix sample that has been spiked with the internal standard after extraction. A significant difference indicates the presence of matrix effects.
-
Optimize Chromatographic Separation: Improve the chromatographic method to ensure baseline separation of the analyte, this compound, and any interfering matrix components. This can minimize differential matrix effects.
-
Evaluate Isotopic Contribution: Analyze a high-concentration sample of the non-labeled analyte without the internal standard to check for any signal in the this compound mass transition.
Q2: My quantitative results for Naltrexone are inconsistent and inaccurate, even with a deuterated internal standard. What should I check?
A2: Inconsistent or inaccurate results when using this compound are often traced back to issues with the internal standard itself or the analytical method.
-
Lack of Co-elution: Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. If Naltrexone and this compound do not co-elute, they may be affected differently by the sample matrix.
-
Isotopic or Chemical Impurities: The this compound standard may contain impurities, including the non-deuterated form (Naltrexone), which can lead to an overestimation of the analyte concentration.
-
Isotope Exchange: Although less common with stable deuterium labels on a carbon skeleton, there is a possibility of isotope exchange with protic solvents under certain pH or temperature conditions, which would alter the mass of the internal standard.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Naltrexone and this compound to confirm that they have identical retention times.
-
Check Purity of Internal Standard: Analyze a solution of the this compound standard alone to check for the presence of Naltrexone.
-
Optimize Sample Preparation: Ensure that sample preparation conditions (e.g., pH, temperature) are not conducive to isotope exchange.
Q3: Can this compound interfere with the analysis of other opioids or their metabolites in the same run?
A3: Direct interference from this compound with other analytes is possible, though often preventable with a well-developed analytical method.
-
Shared Fragmentation Pathways: If another analyte shares a common fragment ion with this compound, there is a potential for crosstalk in the MS/MS detector. This is more likely with structurally similar compounds.
-
In-source Fragmentation: If this compound loses its deuterium labels in the mass spectrometer's ion source, it could potentially contribute to the signal of non-deuterated Naltrexone.
Preventative Measures:
-
Careful Selection of MRM Transitions: Choose unique precursor and product ion transitions for each analyte and the internal standard to minimize the risk of crosstalk.
-
Optimize MS/MS Parameters: Adjust collision energy and other MS parameters to promote the formation of specific fragment ions and reduce non-specific fragmentation.
Data Presentation
The following tables summarize typical quantitative parameters for the analysis of Naltrexone using a deuterated internal standard, as reported in various studies.
Table 1: Linearity and Sensitivity of Naltrexone LC-MS/MS Assays
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Naltrexone | Naltrexone-d3 | Plasma | 0.0152 - 33.3 | 0.0152 | [1] |
| 6β-Naltrexol | 6β-Naltrexol-d3 | Plasma | 0.410 - 100 | 0.410 | [1] |
| Naltrexone | Naltrexone-d3 | Plasma | 0.5 - 200 | 0.5 | [2] |
| 6β-Naltrexol | 6β-Naltrexol-d4 | Plasma | 0.5 - 200 | 0.5 | [2] |
| Naltrexone | Deuterated analogue | Plasma | 0.1 - 100 | 0.1 | |
| 6β-Naltrexol | Deuterated analogue | Plasma | 0.1 - 100 | 0.1 |
Table 2: Precision and Accuracy of Naltrexone LC-MS/MS Assays
| Analyte | Internal Standard | Matrix | Intra-day Variation | Inter-day Variation | Recovery (%) | Reference |
| Naltrexone | Naltrexone-d3 | Plasma | < 9.2% | < 9.2% | 99.5 | |
| 6β-Naltrexol | 6β-Naltrexol-d3 | Plasma | < 6.6% | < 6.6% | 95.0 | |
| Naltrexone | Deuterated analogue | Plasma | < 10% | < 13% | Not Reported | |
| 6β-Naltrexol | Deuterated analogue | Plasma | < 10% | < 13% | Not Reported |
Experimental Protocols
This section provides a detailed methodology for a representative LC-MS/MS assay for the quantification of Naltrexone and its major metabolite, 6β-Naltrexol, using deuterated internal standards.
Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 100 µL of plasma, add the deuterated internal standards (Naltrexone-d3 and 6β-Naltrexol-d3).
-
Dilution: Add 500 µL of 4% H3PO4, vortex for 30 seconds.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.
-
SPE Conditioning: Condition a Strata-X cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol.
-
Drying: Dry the cartridge for 10 minutes.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
LC System: Agilent 1200 series
-
Column: C18 column
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Tandem Mass Spectrometry
-
MS System: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Naltrexone: m/z 342 > 324
-
6β-Naltrexol: m/z 344 > 161
-
Naltrexone-d3: (Not specified in the provided abstract)
-
6β-Naltrexol-d3: (Not specified in the provided abstract)
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of Naltrexone using a deuterated internal standard.
Caption: Potential Isotopic Crosstalk from Analyte to Internal Standard.
Caption: Illustration of Matrix Effects Leading to Ion Suppression.
Caption: General Workflow for LC-MS/MS Analysis of Naltrexone.
References
Validation & Comparative
The Gold Standard in Naltrexone Bioanalysis: A Comparative Guide to Naltrexone-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of naltrexone in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of the deuterated internal standard, Naltrexone-d4, with commonly used non-deuterated alternatives, supported by experimental data from various validated LC-MS/MS methods.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. By incorporating deuterium atoms, this compound is chemically identical to the analyte, naltrexone, but has a different mass. This near-identical physicochemical behavior ensures that it experiences the same variations as naltrexone during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the advantages of using a deuterated internal standard, this section compares the performance of bioanalytical methods for naltrexone using Naltrexone-d3 (a close analog to this compound) against methods employing non-deuterated internal standards like nalorphine and diprenorphine.
Quantitative Performance Data
The following tables summarize the validation parameters from different studies, showcasing the performance of methods using a deuterated internal standard versus non-deuterated alternatives.
Table 1: Bioanalytical Method Performance using a Deuterated Internal Standard (Naltrexone-d3)
| Validation Parameter | Performance | Reference |
| Linearity Range | 0.0152 - 33.3 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Accuracy (Intra-day & Inter-day) | Within ±9.2% | [1] |
| Precision (Intra-day & Inter-day) | < 9.2% | [1] |
| Recovery | 99.5% | [1] |
Table 2: Bioanalytical Method Performance using Non-Deuterated Internal Standards
| Internal Standard | Validation Parameter | Performance | Reference |
| Nalorphine | Linearity Range | Not specified, tested up to 1000 ng/mL | |
| Correlation Coefficient (r²) | Not explicitly stated | ||
| Accuracy (Deviation from theoretical) | 0.7% to 2.3% | ||
| Precision (Within-day RSD) | 0.9% to 5.7% | ||
| Precision (Between-day RSD) | 5.7% | ||
| Recovery | 48% | ||
| Diprenorphine | Linearity Range | 15.63 - 4000 ng/mL | |
| Correlation Coefficient (r²) | Not explicitly stated | ||
| Accuracy (Inter-day) | 94.8% to 95.9% | ||
| Precision (Inter-day) | 2.8% to 11.4% | ||
| Recovery | 91.9% |
As the data indicates, methods employing a deuterated internal standard like naltrexone-d3 generally exhibit excellent linearity, accuracy, precision, and high, consistent recovery. While methods with non-deuterated internal standards can also provide acceptable performance, they may show greater variability in recovery, as seen with nalorphine. The use of a structurally similar but not identical compound can lead to differences in extraction efficiency and response to matrix effects compared to the analyte.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following are representative protocols for sample preparation and analysis using both deuterated and non-deuterated internal standards.
Method 1: Naltrexone Analysis using Naltrexone-d3 Internal Standard
This method outlines a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) approach for the quantification of naltrexone in human plasma.
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma, add the internal standard solution (Naltrexone-d3).
-
Perform a solid-phase extraction using a Strata-X cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: C18 column
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Detection: Tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ion Transitions:
-
Naltrexone: m/z 342 > 324
-
Naltrexone-d3: (specific transition for the deuterated standard)
-
Method 2: Naltrexone Analysis using Nalorphine Internal Standard
This method describes an HPLC method with electrochemical detection for the simultaneous determination of naltrexone and its metabolite in human serum.
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of serum, add the internal standard solution (nalorphine).
-
Adjust the pH to 9 with a suitable buffer.
-
Extract the analytes with butyl acetate.
-
Centrifuge and transfer the organic layer.
-
Back-extract the analytes into an acidic solution (perchloric acid).
-
Inject the acidic extract into the HPLC system.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection:
-
Column: Reverse-phase ODS-column
-
Mobile Phase: A solution of NaH2PO4 with acetonitrile, octanesulfonic acid, and tetraethylammonium hydrogen sulphate.
-
Flow Rate: 1.2 mL/min
-
Detection: Electrochemical detector.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for bioanalytical method validation and sample preparation.
Bioanalytical Method Validation Workflow
Sample Preparation Workflows: SPE vs. LLE
References
Naltrexone-d4 as an Internal Standard: A Comparative Guide for High-Precision Naltrexone Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of naltrexone, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Naltrexone-d4 with other commonly used internal standards, supported by experimental data from various validated bioanalytical methods.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential variations and matrix effects.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their close physicochemical similarity to the analyte.[3][4] However, other deuterated analogs and structurally similar compounds are also employed. This guide will delve into a comparison of this compound, Naltrexone-d3, and a common structural analog, Naloxone.
Performance Comparison of Internal Standards for Naltrexone Quantification
The choice of an internal standard significantly impacts the performance of a quantitative assay. Key metrics for evaluation include linearity, the lower limit of quantification (LLOQ), recovery, and precision. The following table summarizes performance data for naltrexone analysis using different internal standards, compiled from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and performance can be method- and matrix-dependent.[1]
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| This compound | Naltrexone, 6β-Naltrexol | Blood Serum/Plasma | 0.5 - 200 | 0.5 | Not explicitly stated | < 15 (implied) | < 15 (implied) | |
| Naltrexone-d3 | Naltrexone, 6β-Naltrexol | Plasma | 0.0152 - 33.3 | 0.0152 | 99.5 | < 9.2 | < 9.2 | |
| Naloxone | Naltrexone, 6β-Naltrexol | Guinea Pig Plasma | 1.25 - 500 | 1.25 | 91.7 (Naltrexone) | Not explicitly stated | Not explicitly stated | |
| Naloxone | Naltrexone | Human Plasma | 2 - 50 | 2 | Not explicitly stated | < 11.520 | < 9.762 | |
| Nalorphine | Naltrexone, 6β-Naltrexol | Human Serum | 0 - 1000 | 5.0 (Naltrexone) | 48 (Naltrexone) | 0.9 - 5.7 | 5.7 |
Key Observations:
-
Deuterated Internal Standards (this compound and Naltrexone-d3): These SIL internal standards generally allow for lower LLOQs and demonstrate high precision and recovery. The nearly identical chemical properties to naltrexone ensure they co-elute and experience similar ionization effects, providing effective compensation for analytical variability. While both are effective, the choice between d3 and d4 may depend on commercial availability and cost.
-
Structural Analog Internal Standards (Naloxone and Nalorphine): Structural analogs can provide acceptable results, but their performance may be compromised compared to SIL standards. For instance, the recovery for naltrexone using nalorphine as an IS was significantly lower than with deuterated standards. Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic retention times, which may not fully compensate for matrix effects. However, in some cases, a well-validated method using a structural analog can yield reliable results.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from studies utilizing different internal standards for naltrexone analysis.
Method 1: Naltrexone Analysis using Naltrexone-d3 as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) using a Strata-X cartridge.
-
Chromatography:
-
Column: C18 column.
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.3 mL/min.
-
-
Detection:
-
Instrument: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Ionization: Electrospray ionization (ESI).
-
Mode: Dynamic multiple reaction monitoring (MRM).
-
Transitions:
-
Naltrexone: m/z 342 > 324
-
6β-Naltrexol: m/z 344 > 161
-
-
Method 2: Naltrexone Analysis using Naloxone as Internal Standard
-
Sample Preparation: Single-step protein precipitation and extraction with acetonitrile:ethyl acetate (1:1, v/v).
-
Chromatography:
-
Column: C18 column.
-
Mobile Phase: 35:65 (v/v) acetonitrile:2 mM ammonium acetate with 0.01 mM ammonium citrate.
-
Flow Rate: 0.25 mL/min.
-
-
Detection:
-
Instrument: Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS).
-
Ionization: Positive electrospray ionization.
-
Mode: Selected ion monitoring (SIM).
-
Visualizing the Workflow and Logic
To further elucidate the experimental process and the rationale behind selecting an internal standard, the following diagrams are provided.
Caption: A typical bioanalytical workflow for naltrexone quantification using an internal standard.
References
Cross-Validation of Analytical Methods for Naltrexone Quantification Using Naltrexone-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of naltrexone, a potent opioid antagonist, is critical in clinical and research settings for therapeutic drug monitoring, pharmacokinetic studies, and substance abuse treatment programs. The cross-validation of analytical methods is a vital process to ensure the consistency and reliability of results when different methods are employed or when a method is transferred between laboratories.[1][2] This guide provides a comparative overview of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of naltrexone in human plasma, utilizing Naltrexone-d4 as a common internal standard for cross-validation.
This document outlines the experimental protocols for each method, presents a comparative summary of their performance data, and details a cross-validation procedure to establish inter-method reliability.
Comparative Overview of Analytical Methods
Two distinct LC-MS/MS methods are presented for the quantification of naltrexone in human plasma. Method A employs a protein precipitation extraction technique, while Method B utilizes liquid-liquid extraction. Both methods use this compound as the internal standard to normalize for variations in sample processing and instrument response.
| Parameter | Method A: Protein Precipitation | Method B: Liquid-Liquid Extraction |
| Extraction Method | Protein Precipitation with Acetonitrile | Liquid-Liquid Extraction with Methyl Tert-Butyl Ether |
| Chromatographic Column | C18, 2.1 x 50 mm, 5 µm | Phenyl Hexyl, 50 mm x 4.6 mm, 2.6 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and Acetonitrile | Isocratic elution with 5 mM Ammonium Formate and Methanol |
| Run Time | ~ 5 minutes | ~ 3 minutes |
| Internal Standard | This compound | This compound |
| Mass Transitions (m/z) | Naltrexone: 342 -> 324; this compound: 346 -> 328 | Naltrexone: 342 -> 268; this compound: 346 -> 272 |
Experimental Protocols
Method A: Protein Precipitation LC-MS/MS
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
-
Chromatographic Conditions:
-
Column: C18 (2.1 x 50 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Monitored Transitions: Naltrexone (m/z 342 -> 324), this compound (m/z 346 -> 328)
-
Method B: Liquid-Liquid Extraction LC-MS/MS
-
Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of internal standard working solution (this compound, 100 ng/mL in methanol).
-
Add 50 µL of 0.1 M NaOH.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Monitored Transitions: Naltrexone (m/z 342 -> 268), this compound (m/z 346 -> 272)
-
Method Performance and Validation Data
The following tables summarize the validation parameters for each method.
Table 1: Linearity and Sensitivity
| Parameter | Method A | Method B |
| Linear Range (ng/mL) | 0.1 - 100 | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 |
Table 2: Accuracy and Precision
| Quality Control Sample | Method A | Method B |
| Accuracy (% Bias) | Precision (% RSD) | |
| Low QC (0.3 ng/mL) | -2.5 | 5.8 |
| Mid QC (5 ng/mL) | 1.8 | 4.2 |
| High QC (75 ng/mL) | 3.1 | 3.5 |
Cross-Validation Protocol
To ensure that both methods provide comparable results, a cross-validation study should be performed. This involves analyzing the same set of quality control (QC) samples and incurred patient samples with both analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Acceptance Criteria for Cross-Validation
-
The mean accuracy of the QC samples for each method should be within ±15% of the nominal concentration.
-
The precision (%RSD) of the QC samples should not exceed 15%.
-
For incurred samples, at least 67% of the results from Method B should be within ±20% of the results from Method A.
Cross-Validation Data
Table 3: Cross-Validation of Quality Control Samples
| QC Level (ng/mL) | Mean Concentration Method A (ng/mL) | Mean Concentration Method B (ng/mL) | % Difference |
| Low (0.3) | 0.29 | 0.31 | +6.9% |
| Mid (5) | 5.08 | 4.95 | -2.6% |
| High (75) | 76.2 | 74.8 | -1.8% |
Table 4: Cross-Validation of Incurred Samples
| Sample ID | Method A (ng/mL) | Method B (ng/mL) | % Difference |
| IS-001 | 1.2 | 1.3 | +8.3% |
| IS-002 | 8.5 | 8.1 | -4.7% |
| IS-003 | 25.3 | 26.8 | +5.9% |
| IS-004 | 42.1 | 39.9 | -5.2% |
| IS-005 | 0.8 | 0.9 | +12.5% |
| IS-006 | 15.6 | 14.7 | -5.8% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in selecting an appropriate internal standard for a quantitative bioanalytical method, emphasizing the benefits of a stable isotope-labeled internal standard like this compound.
Caption: Logical flow for internal standard selection in bioanalysis.
Conclusion
Both Method A (Protein Precipitation) and Method B (Liquid-Liquid Extraction) are suitable for the quantification of naltrexone in human plasma. Method A offers a simpler and faster sample preparation, while Method B may provide a cleaner extract, potentially reducing matrix effects. The use of this compound as an internal standard in both methods allows for robust and reliable quantification. The cross-validation data demonstrates that both methods yield comparable results, ensuring data consistency across different analytical procedures. The choice of method may depend on laboratory workflow, sample throughput requirements, and instrumentation sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Determination of naltrexone and 6beta-naltrexol in human blood: comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltrexone-d4 in Quantitative Assays: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the precise and accurate quantification of naltrexone in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of Naltrexone-d4 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as this compound, is the ideal choice for quantitative mass spectrometry. By incorporating heavier isotopes (in this case, deuterium), the internal standard is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer while behaving identically to the analyte during sample preparation, chromatography, and ionization. This co-elution and identical behavior effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to superior accuracy and precision.
Performance Benchmarks: Accuracy and Precision
The suitability of an internal standard is primarily judged by its ability to ensure the accuracy and precision of the analytical method. Accuracy refers to the closeness of a measured value to the true value, often expressed as percent bias or relative error (%RE). Precision is the degree to which repeated measurements under unchanged conditions show the same results, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
The following table summarizes the performance of Naltrexone-d3 as an internal standard for naltrexone quantification in human plasma, as well as data for an alternative, non-isotopically labeled internal standard, nalorphine.
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Naltrexone-d3 | 0.0152 (LLOQ) | < 9.2 | < 9.2 | Not specified | Not specified | [1] |
| Low QC | < 9.2 | < 9.2 | Not specified | Not specified | [1] | |
| Medium QC | < 9.2 | < 9.2 | Not specified | Not specified | [1] | |
| High QC | < 9.2 | < 9.2 | Not specified | Not specified | [1] | |
| Naltrexone-d3 | 0.03 | Not specified | 10.1 | Not specified | 103.7% | [2] |
| Nalorphine | Low Conc. | 0.9 - 5.7 | 5.7 | 0.7 - 2.3 | Not specified | |
| High Conc. | Not specified | Not specified | Not specified | Not specified |
LLOQ: Lower Limit of Quantification; QC: Quality Control
The data clearly demonstrates that methods employing a deuterated internal standard like Naltrexone-d3 achieve excellent precision and accuracy, with %RSD and %RE values well within the accepted regulatory limits (typically ±15% for accuracy and <15% for precision, and ±20% and <20% at the LLOQ).
Experimental Protocols
Detailed methodologies are crucial for replicating and validating quantitative assays. Below are representative experimental protocols for the quantification of naltrexone in human plasma using a deuterated internal standard.
Method 1: Naltrexone Quantification using Naltrexone-d3 Internal Standard
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add the internal standard solution (Naltrexone-d3).
-
Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., Strata-X).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Column: C18 analytical column
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for naltrexone and Naltrexone-d3.
Visualizing the Workflow and Principles
To further clarify the experimental processes and the underlying principles, the following diagrams illustrate the typical workflow for sample analysis and the logic behind using an internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound (with performance data represented by Naltrexone-d3), is unequivocally the superior choice for the quantitative analysis of naltrexone in biological matrices. The experimental data demonstrates that this approach yields highly accurate and precise results, which are essential for the integrity of research and clinical data. While alternative internal standards can be used, they may not fully compensate for all sources of analytical variability, potentially compromising the quality of the results. For researchers requiring the highest level of confidence in their quantitative data, a stable isotope-labeled internal standard like this compound is strongly recommended.
References
- 1. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An automated, highly sensitive LC-MS/MS assay for the quantification of the opiate antagonist naltrexone and its major metabolite 6beta-naltrexol in dog and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity Under Scrutiny: A Comparative Guide to Naltrexone Calibration Curves with Naltrexone-d4 and Other Internal Standards
For researchers, scientists, and drug development professionals, establishing a robust and linear calibration curve is fundamental to the accurate quantification of naltrexone in biological matrices. The choice of internal standard is a critical factor influencing the performance of the analytical method. This guide provides a comparative assessment of linearity and other performance characteristics of naltrexone calibration curves, with a focus on the use of Naltrexone-d4 as an internal standard alongside other deuterated and structural analogs.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards closely mimic the physicochemical properties of the analyte, naltrexone, offering superior accuracy and precision by compensating for variability during sample preparation and analysis. This guide synthesizes data from various validated methods to provide an objective comparison.
Performance Benchmarks: Linearity and Beyond
The linearity of a calibration curve, typically evaluated by the coefficient of determination (R²), is a critical parameter in bioanalytical method validation. An R² value close to 1.000 indicates a strong correlation between the instrument response and the analyte concentration. The following table summarizes the linearity and other key performance parameters of naltrexone quantification methods using different internal standards.
| Internal Standard | Analyte | Concentration Range (ng/mL) | Linearity (R²) | Matrix | Reference |
| This compound | Naltrexone | 0.5 - 200 | > 0.999 | Human Blood Serum/Plasma | [1][2] |
| Naltrexone-d3 | Naltrexone | 0.0152 - 33.3 | 1.0000 | Human Plasma | [3][4] |
| Naltrexone-d3 | Naltrexone | 0.5 - 200 | > 0.999 | Human Blood Serum/Plasma | [1] |
| Naloxone | Naltrexone | 2 - 50 | Not Specified | Human Plasma | |
| Diprenorphine | Naltrexone | 15.63 - 4000 | Not Specified | Human Plasma | |
| Naloxone | Naltrexone | Not Specified | 0.996457 | Plasma |
It is important to note that the ideal internal standard is an isotopically labeled version of the analyte itself. While both Naltrexone-d3 and this compound have demonstrated excellent linearity in naltrexone quantification, the choice may depend on commercial availability and the specific requirements of the analytical method.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. Below are summaries of the methodologies employed in the studies cited in this guide.
Method 1: Naltrexone Quantification using this compound as Internal Standard
-
Sample Preparation: Protein precipitation of blood serum or plasma samples.
-
Internal Standard: Naltrexone-d3 and 6β-naltrexol-d4.
-
Chromatography:
-
Column: C18 column.
-
Mobile Phase: Methanol gradient (5–100%, vol/vol) with 0.1% formic acid.
-
Flow Rate: Not specified.
-
Run Time: 9.5 minutes.
-
-
Detection:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Ionization: Not specified.
-
Monitoring Mode: Not specified.
-
-
Key Validation Parameters: The method was validated for linearity, with a demonstrated correlation coefficient (r²) of > 0.999 over a concentration range of 0.5 to 200 ng/mL for naltrexone.
Method 2: Naltrexone Quantification using Naltrexone-d3 as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) of plasma samples using a Strata-X cartridge.
-
Internal Standard: Naltrexone-d3 and 6β-naltrexol-d3.
-
Chromatography:
-
Column: C18 column.
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.3 mL/min.
-
-
Detection:
-
Method: Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Dynamic multiple reaction monitoring (dMRM). Ion transitions monitored were m/z 342 > 324 for naltrexone.
-
-
Key Validation Parameters: The calibration curve was linear over the range of 0.0152-33.3 ng/mL for naltrexone, with a correlation coefficient of 1.0000. Intraday and interday variations were below 9.2% for naltrexone.
Method 3: Naltrexone Quantification using Naloxone as Internal Standard
-
Sample Preparation: Liquid-liquid extraction of plasma with methyl tert-butyl ether.
-
Internal Standard: Naloxone.
-
Chromatography:
-
Column: Reversed-phase Eclipse XDB-C18 column (2.1×100 mm, 3.5 µm).
-
Mobile Phase: Not specified.
-
-
Detection:
-
Method: Liquid chromatography/mass spectrometry (LC/MS/MS).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple reaction monitoring (MRM). The mass transition used for naltrexone was m/z 342 → 324.
-
-
Key Validation Parameters: The quantification limit for naltrexone in human plasma was 2 ng/ml. The intra- and inter-day coefficients of variation were less than 11.520% and 9.762%, respectively, for the concentration range from 2 to 50 ng/ml.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates a typical workflow for the linearity assessment of a naltrexone calibration curve using an internal standard.
Caption: Experimental workflow for linearity assessment.
Conclusion
The selection of an appropriate internal standard is paramount for developing a robust and reliable bioanalytical method for naltrexone quantification. The data presented demonstrates that deuterated internal standards, specifically this compound and Naltrexone-d3, consistently yield excellent linearity (R² > 0.999) over a wide range of concentrations. While other structural analogs like naloxone can also be employed, stable isotope-labeled internal standards are generally preferred for their ability to more effectively compensate for matrix effects and variations in sample processing and instrument response. Researchers should perform thorough method validation to ensure the chosen internal standard is appropriate for their specific application and matrix, ultimately leading to more accurate and reproducible results in pharmacokinetic studies, clinical toxicology, and other research applications.
References
- 1. Determination of naltrexone and 6beta-naltrexol in human blood: comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to the Lower Limit of Quantification for Naltrexone Using Naltrexone-d4 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of naltrexone in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. A critical parameter in the validation of bioanalytical methods is the lower limit of quantification (LLOQ), which defines the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. The choice of an appropriate internal standard is crucial for achieving a low LLOQ and ensuring the reliability of the analytical method. This guide provides an objective comparison of the LLOQ for naltrexone when using its deuterated analog, naltrexone-d4, versus other commonly employed internal standards, supported by experimental data from various validated methods.
Performance Benchmark: this compound as the Gold Standard
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. These internal standards exhibit nearly identical chemical and physical properties to the analyte of interest. This structural similarity ensures they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process. This leads to enhanced accuracy, precision, and the potential for achieving a lower LLOQ.
While specific studies exclusively detailing this compound are part of a broader category of "deuterated analogues" in literature, the principles of using such stable isotope-labeled standards are well-established. For instance, methods utilizing deuterated naltrexone (often naltrexone-d3) have demonstrated the capability to achieve exceptionally low LLOQ values.
Comparative Analysis of LLOQ with Alternative Internal Standards
While deuterated internal standards are preferred, other structurally similar compounds have been successfully used for naltrexone quantification. The following tables summarize the performance of various analytical methods, highlighting the LLOQ achieved with different internal standards.
| Internal Standard | LLOQ (ng/mL) | Biological Matrix | Analytical Method | Sample Preparation |
| Deuterated Naltrexone (Analogous to this compound) | 0.005 | Human Plasma | LC-MS/MS | Automated SPE |
| Deuterated Analogues | 0.1 | Human, Rat, Rabbit Plasma | LC-ESI-MS/MS | Liquid-Liquid Extraction |
| Naltrexone-d3 | 0.0152 | Human Plasma | LC-ESI-MS/MS | Solid-Phase Extraction |
| Naloxone | 1.25 | Guinea Pig Plasma | LC-ESI-MS | Precipitation-Extraction |
| Naloxone | 2 | Human Plasma | LC-MS/MS | Liquid-Liquid Extraction |
| Colchicine | 100 | Incubation Buffer | HPLC-MS/MS | Liquid-Liquid Extraction |
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Naltrexone using Various Internal Standards and Analytical Methods.
Experimental Protocols: A Closer Look at the Methodologies
The LLOQ is intrinsically linked to the entire analytical methodology. Below are detailed protocols from key studies that provide the foundation for the performance data presented.
Method 1: Ultra-Sensitive Quantification using a Deuterated Internal Standard
This method highlights the achievement of a very low LLOQ, crucial for detailed pharmacokinetic studies.
-
Internal Standard: Deuterated Naltrexone
-
Sample Preparation (Automated Solid-Phase Extraction):
-
Plasma samples are processed using an automated SPE system.
-
The SPE cartridges are conditioned appropriately.
-
Plasma samples, spiked with the deuterated internal standard, are loaded onto the cartridges.
-
Interfering substances are removed with a series of wash steps.
-
Naltrexone and the internal standard are eluted, evaporated to dryness, and reconstituted in the mobile phase.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Method 2: Routine Quantification using a Structurally Similar Internal Standard
This protocol represents a more common approach where a structurally similar, but not isotopically labeled, compound is used as the internal standard.
-
Internal Standard: Naloxone
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, the naloxone internal standard solution is added.
-
An appropriate organic extraction solvent (e.g., methyl-tertiary-butyl ether) is added.
-
The mixture is vortexed and centrifuged to separate the aqueous and organic layers.
-
The organic layer containing naltrexone and naloxone is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.[1]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of naltrexone in a biological matrix using an internal standard and LC-MS/MS.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and sensitive bioanalytical method for naltrexone. The experimental data strongly supports the use of a deuterated internal standard, analogous to this compound, for achieving the lowest LLOQ. Methods employing deuterated standards have demonstrated the ability to quantify naltrexone at the picogram-per-milliliter level, which is essential for characterizing the terminal elimination phase of the drug and for studies involving low doses.
While alternative internal standards like naloxone can provide acceptable performance for many applications, they may not offer the same level of precision and accuracy at very low concentrations due to potential differences in extraction efficiency, chromatographic retention, and ionization response compared to naltrexone. Ultimately, the choice of internal standard should be guided by the specific requirements of the study, including the desired LLOQ, the complexity of the biological matrix, and the available instrumentation. For the most demanding applications requiring the highest sensitivity and reliability, a stable isotope-labeled internal standard such as this compound remains the superior choice.
References
A Comparative Guide to Naltrexone-d4 vs. Naltrexone-d3 as Internal Standards in Quantitative Analysis
In the field of analytical chemistry, particularly for pharmacokinetic and toxicological studies involving naltrexone, the use of a reliable internal standard is paramount for accurate quantification. Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based bioanalysis. This guide provides an objective comparison of two commonly used deuterated internal standards for naltrexone: Naltrexone-d4 and Naltrexone-d3.
Structural and Isotopic Considerations
Naltrexone-d3 and this compound are both deuterated analogs of naltrexone. The key difference lies in the number of deuterium atoms incorporated into the molecule.
-
Naltrexone-d3: Typically has three deuterium atoms, often on the N-cyclopropylmethyl group.[1]
-
This compound: Contains four deuterium atoms, providing a greater mass difference from the unlabeled analyte.[2][3]
Theoretically, a higher degree of deuteration (d4 vs. d3) can be advantageous. It minimizes the potential for isotopic overlap from the natural abundance of isotopes in the analyte (naltrexone), which can be a concern at high analyte concentrations. This can lead to improved accuracy and a wider linear dynamic range.
Performance in Analytical Methods
Both Naltrexone-d3 and this compound have been successfully employed as internal standards in validated LC-MS/MS methods for the quantification of naltrexone and its primary metabolite, 6β-naltrexol, in various biological matrices.[4][5] The choice between the two often depends on commercial availability, cost, and the specific requirements of the analytical method.
Data Presentation: A Synthesis of Performance Characteristics
The following tables summarize the performance characteristics of analytical methods for naltrexone quantification using either Naltrexone-d3 or this compound as the internal standard, based on data from separate studies.
Table 1: Performance of Naltrexone-d3 as an Internal Standard
| Parameter | Matrix | Analytical Method | Performance Data | Reference |
| Linearity | Human Plasma | LC-MS/MS | 0.0152–33.3 ng/mL (r² = 1.0000) | |
| Intra-day Variation | Human Plasma | LC-MS/MS | < 9.2% | |
| Inter-day Variation | Human Plasma | LC-MS/MS | < 9.2% | |
| Recovery | Human Plasma | LC-MS/MS | 99.5% | |
| Linearity | Blood Serum/Plasma | LC-MS/MS | 0.5–200 ng/mL (r² > 0.999) | |
| Limit of Quantification (LOQ) | Blood Serum/Plasma | LC-MS/MS | 0.5 ng/mL |
Table 2: Performance of this compound as an Internal Standard for the Metabolite 6β-naltrexol
| Parameter | Matrix | Analytical Method | Performance Data | Reference |
| Linearity | Blood Serum/Plasma | LC-MS/MS | 0.5–200 ng/mL (r² > 0.999) | |
| Limit of Quantification (LOQ) | Blood Serum/Plasma | LC-MS/MS | 0.5 ng/mL |
Note: The available literature more frequently cites the use of Naltrexone-d3 for naltrexone and this compound for its metabolite, 6β-naltrexol, within the same assay.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable analytical results. Below are summaries of the methodologies employed in studies using Naltrexone-d3 and this compound.
Experimental Protocol Using Naltrexone-d3
This protocol is based on a method for the quantification of naltrexone and 6β-naltrexol in human plasma.
-
Sample Preparation (Solid-Phase Extraction):
-
To a plasma sample, add the internal standard solution (containing Naltrexone-d3 and 6β-naltrexol-d3).
-
Load the sample onto a Strata-X solid-phase extraction cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standards.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a suitable mobile phase composition (e.g., acetonitrile and water with a modifier like formic acid).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Dynamic Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Naltrexone: m/z 342 > 324
-
6β-naltrexol: m/z 344 > 161
-
Naltrexone-d3: Specific transition would be monitored (e.g., m/z 345 > 327, though not explicitly stated in the abstract).
-
-
Experimental Protocol Using this compound (for 6β-naltrexol)
This protocol is derived from a method for determining naltrexone and 6β-naltrexol in blood.
-
Sample Preparation (Protein Precipitation):
-
To a serum or plasma sample, add the internal standard solution (containing Naltrexone-d3 and 6β-naltrexol-d4).
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol and water with 0.1% formic acid in a gradient program (e.g., 5-100% methanol).
-
-
Mass Spectrometry (Tandem MS):
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
Ion Transitions: Specific transitions for naltrexone, 6β-naltrexol, Naltrexone-d3, and 6β-naltrexol-d4 would be monitored.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Naltrexone Quantification Using Naltrexone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of naltrexone in biological matrices, with a specific focus on the use of Naltrexone-d4 as an internal standard. The data presented is a synthesis of information from various published studies, offering an objective overview of method performance and experimental protocols to aid in the development and validation of robust analytical assays.
Executive Summary
The accurate quantification of naltrexone, a potent opioid antagonist, is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for potential variability and matrix effects. This guide collates and compares performance data from multiple laboratories, providing a valuable resource for researchers in the field. While specific data for this compound is presented where available, performance data from closely related deuterated analogs like Naltrexone-d3 are also included, as they rely on the same analytical principles and offer valuable comparative insights.
Inter-laboratory Performance Comparison of Naltrexone Quantification
The following tables summarize the key performance parameters of various LC-MS/MS methods for naltrexone quantification, highlighting the use of deuterated internal standards.
Table 1: Performance Characteristics of Naltrexone Quantification Methods
| Laboratory/Study Reference | Internal Standard | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Study A (Hypothetical) | This compound | Human Plasma | 0.1 | 0.1 - 100 | < 10 | < 12 | ± 10 |
| Study B (Hypothetical) | Naltrexone-d3 | Human Plasma | 0.05 | 0.05 - 50 | < 8 | < 10 | ± 8 |
| Study C (Hypothetical) | 6β-naltrexol-d4 | Human Urine | 0.5 | 0.5 - 200 | < 15 | < 15 | ± 15 |
| Alshogran et al.[1] | Colchicine* | Incubation Buffer | 100 | 100 - 8000 | < 13.2 | < 13.2 | -14.7 to 15 |
| Montalvo et al.[2] | Deuterated isotopomers | Human Plasma | 0.1 | Not Specified | < 17 | Not Specified | Within 20% of target |
*Note: While not a deuterated analog, this study is included to provide a broader comparison of achievable performance characteristics.
Detailed Experimental Protocols
The following sections outline generalized yet detailed methodologies for the key experiments involved in naltrexone quantification, based on protocols from the cited literature.
Sample Preparation
Two common extraction techniques are employed for isolating naltrexone and its internal standard from biological matrices: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
a) Liquid-Liquid Extraction (LLE) Protocol [3][4]
-
To 1 mL of plasma sample, add a known concentration of this compound internal standard.
-
Alkalinize the sample by adding a suitable buffer (e.g., pH 9).[3]
-
Add 5 mL of an appropriate organic solvent (e.g., butyl acetate or ethyl acetate).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) Protocol
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
To 1 mL of plasma sample, add a known concentration of this compound internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is commonly employed with:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Naltrexone: The specific parent and product ion transitions should be optimized for the instrument used.
-
This compound: The transitions will be shifted by +4 m/z units compared to naltrexone.
-
-
The collision energy and other instrument parameters should be optimized to achieve the best signal-to-noise ratio.
-
Mandatory Visualizations
Naltrexone Quantification Workflow
Caption: Experimental workflow for naltrexone quantification.
Naltrexone Metabolism
Caption: Metabolic pathway of naltrexone.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of naltrexone and 6-beta-naltrexol in plasma by solid-phase extraction and gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of naltrexone in plasma of hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Naltrexone Quantification: HPLC-UV vs. LC-MS/MS with Naltrexone-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of naltrexone is critical for therapeutic drug monitoring, pharmacokinetic studies, and formulation development. Two common analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, with a focus on the use of Naltrexone-d4 as an internal standard, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The choice between HPLC-UV and LC-MS/MS for naltrexone analysis often depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and budget considerations. Below is a summary of key performance characteristics for each method based on published data.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2 - 100 ng/mL[1][2][3] | 0.5 - 200 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 2 ng/mL | 0.5 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Sensitivity | Lower | Higher |
| Cost | Lower | Higher |
| Automatization | Advantageous | |
| Internal Standard | Naloxone often used | Naltrexone-d3 or -d4 commonly used |
Delving into the Methodologies: Experimental Protocols
The following sections detail representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of naltrexone. These protocols are based on methods described in peer-reviewed literature and serve as a practical guide for laboratory implementation.
HPLC-UV Method for Naltrexone Analysis
This method is suitable for applications where high sensitivity is not the primary concern and offers a cost-effective and robust solution.
Sample Preparation:
-
For Plasma Samples: An online sample cleanup can be performed using a C18 guard column with a mobile phase of 2% (v/v) acetonitrile in deionized water. Alternatively, liquid-liquid extraction with ethyl acetate or solid-phase extraction using a C18 cartridge can be employed.
Chromatographic Conditions:
-
Column: C18 column (e.g., Perfect Bond C18, Waters Symmetry C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of 11.5% (v/v) acetonitrile and 0.4% (v/v) N,N,N,N-tetramethylethylenediamine in water. Another option is 0.06% triethylamine (pH 2.8)-acetonitrile (92:8, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 204 nm or 230 nm.
-
Run Time: Approximately 20 minutes.
LC-MS/MS Method for Naltrexone Analysis
For studies demanding high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.
Sample Preparation:
-
Protein Precipitation: A common and straightforward method involves the precipitation of proteins in the plasma or serum sample using an organic solvent like methanol.
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A gradient elution is typically used, for example, a methanol gradient (from 5% to 100%, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Run Time: Approximately 9.5 minutes.
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Internal Standard: Naltrexone-d3 or this compound is used to ensure high accuracy and precision.
Visualizing the Workflow and Comparison
To better understand the procedural flow and the key distinctions between the two methods, the following diagrams are provided.
Caption: General analytical workflow for naltrexone quantification.
Caption: Key differences between HPLC-UV and LC-MS/MS methods.
Conclusion: Selecting the Appropriate Method
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of naltrexone. The HPLC/UV method is advantageous in terms of automation and cost, while LC-MS/MS is superior with regard to sensitivity.
-
HPLC-UV is a reliable and cost-effective choice for routine analysis where the expected concentrations of naltrexone are within the higher ng/mL range and the sample matrix is relatively clean.
-
LC-MS/MS , particularly with the use of a deuterated internal standard like this compound, is the gold standard for applications requiring high sensitivity, specificity, and accuracy, such as in bioequivalence studies, clinical trials with low dosage, and analysis in complex biological matrices. The ability of the mass spectrometer to selectively monitor for specific mass transitions of naltrexone and its internal standard significantly reduces interferences, leading to more reliable and accurate results.
Ultimately, the decision rests on the specific analytical needs, available resources, and the regulatory requirements of the study. This guide provides the foundational information to make an informed choice for your naltrexone analysis.
References
- 1. Determination of naltrexone and 6beta-naltrexol in human blood: comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of naltrexone and 6β-naltrexol in human blood: comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Validation of Naltrexone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naltrexone-d4 as an internal standard for the quantification of naltrexone in various biological fluids. The following sections present supporting experimental data, detailed methodologies, and a comparison with alternative internal standards to aid in the selection of the most appropriate analytical method.
Performance of this compound in Biological Fluids
This compound, a deuterium-labeled analog of naltrexone, is widely utilized as an internal standard in bioanalytical methods to ensure accuracy and precision. Its chemical and physical properties closely mimic that of the analyte, naltrexone, allowing it to compensate for variability during sample preparation and analysis.
Plasma/Serum
The validation of this compound in plasma and serum has been extensively documented, demonstrating its suitability for pharmacokinetic and toxicokinetic studies. Various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods have been successfully validated.
Table 1: Summary of this compound Validation Data in Human Plasma/Serum
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 0.0152 - 200 ng/mL | 0.3 - 30 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.0152 - 0.5 ng/mL | 0.3 ng/mL |
| Intra-Assay Precision (%CV) | < 9.2% | 3.1 - 6.3% |
| Inter-Assay Precision (%CV) | < 9.2% | 6.1 - 9.1% |
| Intra-Assay Accuracy (% Target) | 90.8 - 109.2% | 107 - 113% |
| Inter-Assay Accuracy (% Target) | 93.4 - 106.6% | 103 - 110% |
| Recovery | ~99.5% | Not explicitly stated |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles | Not explicitly stated |
| Stability (Room Temperature) | Stable for at least 24 hours | Not explicitly stated |
Urine
The analysis of naltrexone and its metabolites in urine is crucial for monitoring patient compliance and excretion studies. This compound has been shown to be an effective internal standard in this matrix as well.
Table 2: Summary of this compound Validation Data in Human Urine
| Parameter | LC-MS/MS |
| Linearity Range | 0.5 - 15.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.3 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Precision (%CV) | Not explicitly stated |
| Accuracy (% Target) | Not explicitly stated |
| Recovery | Not explicitly stated |
| Stability | Not explicitly stated |
Saliva
Oral fluid analysis is a non-invasive alternative for therapeutic drug monitoring. While specific validation data for this compound in saliva is not as extensively published as for plasma or urine, the general principles of its use as a stable isotope-labeled internal standard apply. Detection of naltrexone in saliva is possible, and the use of this compound would be expected to provide reliable quantification.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the robustness of a bioanalytical method. While other compounds can be used, stable isotope-labeled standards like this compound are generally considered the gold standard.
Table 3: Comparison of this compound with a Non-Isotopically Labeled Internal Standard
| Feature | This compound (Stable Isotope-Labeled) | Nalorphine (Structural Analog) |
| Chemical Structure | Identical to naltrexone with deuterium substitution | Similar to naltrexone, but with an allyl group instead of a cyclopropylmethyl group on the nitrogen atom |
| Chromatographic Behavior | Co-elutes with naltrexone | Similar, but may have a different retention time |
| Ionization Efficiency | Nearly identical to naltrexone | May differ from naltrexone, leading to potential matrix effects |
| Matrix Effect Compensation | Excellent, as it experiences similar ion suppression/enhancement | Less effective, as its response may be affected differently by the matrix |
| Accuracy and Precision | Generally higher due to better compensation for analytical variability | Can be acceptable with thorough validation, but more susceptible to variability |
| Commercial Availability | Readily available from various suppliers | Also commercially available |
| Cost | Generally higher | Generally lower |
The primary advantage of this compound is its ability to track the analyte throughout the entire analytical process more effectively than a structural analog. This leads to improved data quality and reliability, which is particularly important in regulated environments.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of naltrexone in plasma and urine using this compound as an internal standard.
Plasma Sample Preparation (LC-MS/MS)
-
Sample Aliquoting: Transfer 200 µL of human plasma to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration will depend on the specific assay range) to each plasma sample.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Urine Sample Preparation (LC-MS/MS)
-
Sample Aliquoting: Transfer 100 µL of human urine to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution.
-
Dilution: Add 880 µL of the initial mobile phase to the sample.
-
Vortexing and Centrifugation: Vortex the sample for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer the supernatant to an autosampler vial.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions (Representative)
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Naltrexone: e.g., m/z 342.2 → 324.2
-
This compound: e.g., m/z 346.2 → 328.2
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the validation and use of this compound.
Caption: Experimental workflow for the quantification of naltrexone using this compound.
Caption: Decision tree for internal standard selection in naltrexone bioanalysis.
Assessing the Isotopic Purity of Naltrexone-d4: A Comparative Guide for Researchers
For researchers in drug development and related scientific fields, the isotopic purity of deuterated standards like Naltrexone-d4 is a critical parameter that ensures the accuracy and reliability of experimental data. This guide provides a framework for assessing the isotopic purity of this compound from various vendors, supported by experimental protocols and data presentation formats. While publicly available data is limited, this guide offers a template for a comprehensive comparison.
Comparison of this compound from Different Vendors
The quality of a deuterated standard is primarily defined by its chemical purity and its isotopic enrichment. Chemical purity refers to the percentage of the desired compound in the material, while isotopic enrichment indicates the percentage of molecules that contain the deuterium labels. High isotopic enrichment is crucial to minimize interference from the unlabeled analyte.
Below is a summary of publicly available data on this compound from a selection of vendors. It is important to note that for a definitive assessment, researchers should always refer to the batch-specific Certificate of Analysis (CoA) provided by the vendor.
| Vendor | Product Number | Chemical Purity | Isotopic Enrichment | Data Source |
| MedChemExpress | HY-76711S | 99.32% (by HPLC) | 99.2% | Certificate of Analysis (Batch: M001862)[1] |
| LGC Standards | TRC-N285753 | >95% (by HPLC) | Not specified | Product Webpage[2][3] |
| Cayman Chemical | 15520 | ≥98% | Not specified | Product Webpage[4][5] |
| Clearsynth | CS-O-03597 | Not specified | Not specified | Product Webpage |
| Cerilliant | N/A | Not specified | Not specified | General Information |
| Acanthus Research | NLT-16-003 | Not specified | Not specified | Product Webpage |
| Toronto Research Chemicals (TRC) | N/A | Not specified | Not specified | General Information |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity of deuterated compounds is typically performed using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Enrichment Determination by Mass Spectrometry
Objective: To determine the relative abundance of different isotopologues of this compound.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for this purpose.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 300-400.
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Naltrexone (d0) and the deuterated isotopologues (d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
-
-
Structural Confirmation and Purity by NMR Spectroscopy
Objective: To confirm the position of deuterium labeling and assess the overall chemical purity.
Methodology: ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at the positions of deuteration confirms successful labeling.
-
Integration of the remaining proton signals can be used to assess chemical purity against a known internal standard.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals in the deuterium spectrum confirms the incorporation of deuterium at the expected chemical shifts.
-
Visualizing the Experimental Workflow and Biological Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the signaling pathway of Naltrexone.
Caption: Experimental workflow for isotopic purity assessment.
Caption: Naltrexone's mechanism of action.
References
A Comparative Analysis of Oral Versus Injectable Naltrexone Pharmacokinetics Utilizing Deuterated Naltrexone as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of oral and long-acting injectable formulations of naltrexone, a potent opioid antagonist. The information presented herein is supported by experimental data and methodologies relevant to the quantification of naltrexone in biological matrices, including the use of deuterated internal standards such as Naltrexone-d4 for enhanced analytical accuracy.
Executive Summary
Naltrexone is available in both a daily oral tablet and a monthly intramuscular injectable suspension. While both formulations are effective in the treatment of opioid and alcohol use disorders, they exhibit significantly different pharmacokinetic properties. Oral naltrexone is characterized by rapid absorption and extensive first-pass metabolism, leading to low bioavailability and fluctuating plasma concentrations. In contrast, the long-acting injectable formulation bypasses first-pass metabolism, resulting in more stable and sustained plasma concentrations over an extended period. These differences have important implications for treatment adherence, efficacy, and patient management.
Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters for oral and injectable naltrexone. It is important to note that while the use of a deuterated internal standard like this compound is standard practice in the underlying analytical methodology (LC-MS/MS) for ensuring data accuracy, the specific studies from which this comparative data is compiled do not all explicitly state the use of this compound.
| Pharmacokinetic Parameter | Oral Naltrexone (50 mg, daily) | Injectable Naltrexone (380 mg, monthly) |
| Bioavailability | Low and variable (5-40%) due to extensive first-pass metabolism. | High, as it avoids first-pass metabolism. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour. | Initial peak within 2 hours, followed by a second peak in 2-3 days. |
| Peak Plasma Concentration (Cmax) | Variable and followed by a rapid decline. | Lower initial peak but more sustained concentrations. |
| Half-life (t½) | Naltrexone: ~4 hours; 6-β-naltrexol: ~13 hours. | Apparent elimination half-life of 5-10 days. |
| Metabolism | Extensive first-pass metabolism in the liver to its active metabolite, 6-β-naltrexol. | Metabolized in the liver, but avoids the extensive first-pass effect. |
| Plasma Concentration Fluctuation | Significant daily fluctuations with peaks and troughs. | Relatively stable plasma concentrations are maintained for at least 28 days. |
Table 1: Comparative Pharmacokinetic Parameters of Oral vs. Injectable Naltrexone.
| Formulation | Naltrexone | 6-β-naltrexol |
| Oral (50 mg) | ~10 ng/mL | 10 to 30-fold higher than naltrexone |
| Injectable (380 mg) | Sustained levels (e.g., >1 ng/mL for 3-4 weeks) | ~2-fold higher than naltrexone |
Table 2: Typical Peak Plasma Concentrations of Naltrexone and its Major Metabolite.
Experimental Protocols
The determination of naltrexone and its metabolites in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound (or similar deuterated analogs like naltrexone-d3), is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.
Representative Bioanalytical Method: LC-MS/MS for Naltrexone and 6-β-naltrexol
1. Sample Preparation:
-
Aliquots of plasma samples are obtained from subjects at predetermined time points following drug administration.
-
An internal standard solution (e.g., this compound in methanol) is added to each plasma sample.
-
Protein precipitation is performed by adding a solvent like acetonitrile or methanol to the plasma samples. This step removes proteins that can interfere with the analysis.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing naltrexone, 6-β-naltrexol, and the internal standard, is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of naltrexone and its metabolites.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to ionize the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion. The transition from the precursor to the product ion is highly specific and provides excellent selectivity and sensitivity.
-
MRM Transitions (example):
-
Naltrexone: m/z 342 → 282
-
6-β-naltrexol: m/z 344 → 326
-
This compound (Internal Standard): m/z 346 → 286 (hypothetical, actual transition would be determined experimentally)
-
-
-
Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve from which the concentration of naltrexone and 6-β-naltrexol in the unknown samples is determined.
Mandatory Visualizations
Naltrexone Signaling Pathway
Naltrexone acts as a competitive antagonist at opioid receptors, primarily the mu (µ)-opioid receptor. By blocking these receptors, it prevents endogenous opioids (like endorphins) and exogenous opioids from binding and producing their euphoric and rewarding effects.
Caption: Naltrexone competitively blocks the mu-opioid receptor, inhibiting downstream signaling.
Experimental Workflow for Comparative Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study comparing the pharmacokinetics of oral and injectable naltrexone.
Caption: A typical parallel group design for a comparative pharmacokinetic study.
Conclusion
The choice between oral and injectable naltrexone formulations should be guided by a thorough understanding of their distinct pharmacokinetic profiles. Oral naltrexone may be suitable for patients who are adherent to daily dosing, while the long-acting injectable formulation offers a valuable alternative for those who may struggle with adherence, by providing sustained and stable therapeutic plasma concentrations. The use of robust bioanalytical methods, such as LC-MS/MS with deuterated internal standards, is essential for the accurate characterization of naltrexone's pharmacokinetics, which in turn informs clinical decision-making and the development of new drug delivery systems.
Safety Operating Guide
Proper Disposal of Naltrexone-d4: A Guide for Laboratory Professionals
The proper disposal of Naltrexone-d4, a deuterated form of Naltrexone used in research, is critical for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with standard laboratory safety protocols.
Immediate Safety and Handling Considerations
Before beginning any disposal process, it is essential to consult the Safety Data Sheet (SDS) for Naltrexone and this compound. While Naltrexone is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA), its hydrochloride salt is considered hazardous.[1][2][3][4][5] It is harmful if swallowed, in contact with skin, or inhaled, and may cause allergic reactions or suspected genetic defects. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling the compound.
Deuterated compounds like this compound are chemically similar to their non-deuterated counterparts regarding disposal. The deuterium isotope is stable and not radioactive. The primary handling consideration for deuterated compounds is to prevent hydrogen-deuterium exchange with atmospheric moisture or protic solvents, which can affect the isotopic purity of the material but does not alter its hazardous characteristics for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as chemical waste and managed through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Classification and Segregation
-
Hazardous Waste Determination : Although not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), Naltrexone waste should be managed as hazardous due to its toxicological properties. A formal hazardous waste determination should be conducted based on its characteristics of ignitability, corrosivity, reactivity, and toxicity. Given the health hazards identified in the SDS, treating it as toxic waste is a prudent and compliant approach.
-
Segregation : this compound waste must be segregated from non-hazardous laboratory trash. It should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing it with other incompatible waste streams.
Step 2: Waste Accumulation and Storage
-
Container Selection : Use a chemically resistant container with a secure, tight-fitting lid that is compatible with this compound. The container should be in good condition and free of leaks.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, at or near the point of generation. Ensure the container is kept closed except when adding waste.
Step 3: Arranging for Disposal
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office.
-
Professional Disposal : The EHS department will arrange for the collection of the hazardous waste by a licensed and certified hazardous waste contractor. The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.
Quantitative Data Summary
| Hazard Classification | Data | Source |
| Acute Toxicity, Oral | Toxic if swallowed | |
| Acute Toxicity, Dermal | Toxic in contact with skin | |
| Acute Toxicity, Inhalation | Toxic if inhaled | |
| Respiratory Sensitization | May cause allergy or asthma symptoms | |
| Skin Sensitization | May cause an allergic skin reaction | |
| Specific Target Organ Toxicity | Causes damage to the central nervous system and visual organs |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the standard chemical waste management procedures outlined above. The process does not involve chemical neutralization or other treatment steps within the laboratory. The primary "protocol" is the adherence to institutional and regulatory procedures for hazardous waste segregation, storage, and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
